(S)-Gyramide A
Description
Properties
Molecular Formula |
C21H27FN2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-fluoro-2-methyl-N-[(3S)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1 |
InChI Key |
PTJKAHCUUOORPC-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Gyramide A: A Technical Whitepaper on the Core Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. (S)-Gyramide A represents a promising class of bacteriostatic agents that specifically target bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This document provides an in-depth technical overview of the molecular mechanism by which this compound exerts its antimicrobial effects, detailing its specific molecular interactions, the resultant cellular consequences, and the experimental methodologies used to elucidate this pathway. The findings indicate a distinct mechanism from established gyrase inhibitors, highlighting its potential for development against drug-resistant pathogens.
Core Mechanism of Action: Inhibition of DNA Gyrase
This compound's primary molecular target is the bacterial type II topoisomerase, DNA gyrase.[1][2][3] This enzyme is crucial for maintaining DNA topology by introducing negative supercoils into DNA in an ATP-dependent process.[4] The mechanism of this compound is characterized by its specific and competitive inhibition of the enzyme's ATPase activity, which resides in the GyrB subunit.[1][2]
Key aspects of the mechanism include:
-
Competitive ATPase Inhibition: this compound competitively inhibits the hydrolysis of ATP by DNA gyrase.[1][2] This action prevents the enzyme from completing its catalytic cycle, which is necessary for introducing negative supercoils.
-
Specificity for DNA Gyrase: A significant feature of this compound is its high specificity for DNA gyrase over the closely related E. coli enzyme, topoisomerase IV (Topo IV).[1][2] This specificity contrasts with other classes of gyrase inhibitors like fluoroquinolones and aminocoumarins, which often target both enzymes.[1][2]
-
Alteration of Chromosome Topology: By inhibiting gyrase's supercoiling activity, this compound treatment leads to an altered topological state of the bacterial chromosome.[1][2] This results in the formation of abnormally localized and condensed chromosomes within the cell.[1][2]
Cellular Consequences of Gyrase Inhibition
The inhibition of DNA gyrase by this compound triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of growth.
-
Blockade of DNA Replication and Segregation: The improperly coiled and condensed state of the chromosome physically obstructs the progression of the replication fork, halting DNA replication.[1][2] This also interrupts the proper segregation of chromosomes into daughter cells.[1][2]
-
Induction of the SOS Response: The topological stress and stalled replication forks activate the bacterial SOS response, a global response to DNA damage.[1][2] This leads to the upregulation of various genes, including the cell division inhibitor SulA.
-
Cell Filamentation and Bacteriostasis: The induction of the SOS pathway, specifically through SulA, results in the inhibition of cell division, causing the bacteria to form long filaments.[2] This culmination of events prevents bacterial proliferation, defining the bacteriostatic nature of this compound.[1][2]
The following diagram illustrates the signaling cascade initiated by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been quantified through various biochemical assays. The data underscores its potent and competitive nature against E. coli DNA gyrase.
| Parameter | Value | Compound | Target Enzyme | Assay Type | Reference |
| Ki | 4.35 ± 1.34 mM | Gyramide A | E. coli DNA Gyrase | ATPase Activity | [1] |
| Km | 27.82 ± 2.83 mM | (ATP) | E. coli DNA Gyrase | ATPase Activity | [1] |
| Vmax | 37.47 ± 0.0013 µM min-1 U-1 | E. coli DNA Gyrase | ATPase Activity | [1] | |
| IC50 | 47 - 170 nM | Gyramide Analogs | DNA Gyrase | DNA Supercoiling | [3] |
Experimental Protocols
The mechanism of this compound was elucidated through a series of key experiments. The methodologies for these are detailed below.
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DNA gyrase.
-
Principle: A coupled enzyme system consisting of pyruvate kinase and lactate dehydrogenase is used. The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.[1]
-
Protocol:
-
Reactions are prepared containing E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and the coupled enzyme system components (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH).
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The rate of NADH reduction is measured continuously using a spectrophotometer.
-
Kinetic parameters (Vmax, Km, and Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[1]
-
Topoisomerase IV Decatenation Assay
This assay is used to determine the specificity of inhibition against DNA gyrase versus Topo IV.
-
Principle: Topo IV decatenates, or unlinks, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of Topo IV prevents this decatenation, and the linked kDNA fails to enter an agarose gel.
-
Protocol:
-
Recombinant E. coli Topo IV is incubated with kDNA substrate in the presence of ATP.
-
A range of concentrations of this compound or a known Topo IV inhibitor (e.g., ciprofloxacin) is added.
-
Reactions are quenched after a set incubation period (e.g., 30 minutes).[1][2]
-
Products are analyzed by agarose gel electrophoresis. The absence of decatenated DNA products at high inhibitor concentrations indicates enzymatic inhibition. This compound shows no inhibition in this assay.[1][2]
-
The workflow for determining inhibitor specificity is outlined below.
In Vivo DNA Supercoiling Assay
This assay assesses the effect of the compound on the topological state of plasmid DNA within living bacterial cells.
-
Protocol:
-
E. coli cells harboring a plasmid (e.g., pBR322) are cultured to early logarithmic phase.
-
The culture is treated with this compound for various time points.
-
Plasmid DNA is isolated from the cells at each time point.
-
The topological state of the isolated plasmid DNA (supercoiled, relaxed, etc.) is analyzed by agarose gel electrophoresis containing an intercalating agent like chloroquine. A reduction in negative supercoiling is observed.[1]
-
Microscopy for Cellular Morphology
This method is used to visualize the phenotypic effects of this compound on bacterial cells.
-
Protocol:
-
Overnight cultures of E. coli are diluted and grown to an absorbance of ~0.1 (OD600).[1][2]
-
The culture is treated with the desired concentration of this compound and incubated for 2-2.5 hours.[1][2]
-
Cells are stained with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).[1][2]
-
A small volume of the labeled culture is transferred to an agarose pad for viewing.
-
Cells are imaged using fluorescence microscopy to observe cell filamentation and chromosome condensation.[1][2]
-
Resistance Profile and Uniqueness
The mechanism of this compound is distinct from other major classes of DNA gyrase inhibitors.
-
No Cross-Resistance: E. coli mutants exhibiting reduced susceptibility to gyramide A do not show cross-resistance to the fluoroquinolone ciprofloxacin or the aminocoumarin novobiocin.[1][2] This suggests a different binding site or inhibitory mechanism.
-
Resistance Mutations: Spontaneous mutations conferring resistance to gyramide analogs have been mapped to both the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[3] This is surprising given that it competitively inhibits the ATPase activity in the GyrB subunit, suggesting a complex interaction with the entire enzyme heterotetramer.[2]
-
Differentiation from Fluoroquinolones: Fluoroquinolones act as gyrase poisons, stabilizing the covalent complex between gyrase and cleaved DNA, leading to double-strand breaks.[4] this compound does not stabilize these breaks, acting purely as an enzyme inhibitor.[2]
Conclusion
This compound inhibits bacterial growth through a well-defined, multi-step mechanism initiated by the specific and competitive inhibition of the DNA gyrase ATPase activity. This primary action leads to profound changes in DNA topology, causing chromosome condensation, a halt in DNA replication and segregation, and the induction of the SOS response, which culminates in cell filamentation and bacteriostasis. The mechanism is notably distinct from existing gyrase inhibitors, and the lack of cross-resistance provides a strong rationale for its further development as a therapeutic agent to combat infections caused by multidrug-resistant bacteria.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Gyramide A: A Technical Guide to a Novel DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gyramide A has emerged as a promising inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair. Its unique mechanism of action and specificity for gyrase over other topoisomerases make it an attractive candidate for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of its structure-activity relationship with known analogs.
Mechanism of Action
This compound acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a crucial process for relieving torsional stress during DNA replication and transcription. The altered DNA topology ultimately leads to the condensation of chromosomes, blockage of DNA replication, interruption of chromosome segregation, and the induction of the SOS DNA damage response, culminating in the inhibition of cell division.[1]
A key feature of this compound is its high specificity for DNA gyrase over the closely related enzyme, topoisomerase IV.[1] Furthermore, it does not exhibit cross-resistance with existing classes of DNA gyrase inhibitors, such as the quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), suggesting a distinct binding site and mechanism of inhibition.[1]
dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_GyramideA" { label="this compound"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GyramideA [label="this compound"]; }
subgraph "cluster_DNAGyrase" { label="DNA Gyrase (GyrA/GyrB)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GyrB_ATPase [label="GyrB ATPase Domain"]; Gyrase_Function [label="DNA Supercoiling"]; }
subgraph "cluster_CellularEffects" { label="Cellular Effects"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPase_Inhibition [label="ATPase Inhibition"]; Supercoiling_Block [label="Blockage of Supercoiling"]; DNA_Topology [label="Altered DNA Topology"]; Replication_Block [label="DNA Replication Block"]; Cell_Division_Inhibition [label="Inhibition of Cell Division"]; }
GyramideA -> GyrB_ATPase [label="Competitively Inhibits"]; GyrB_ATPase -> ATPase_Inhibition [style=dotted]; ATPase_Inhibition -> Supercoiling_Block; Gyrase_Function -> Supercoiling_Block [style=invis]; Supercoiling_Block -> DNA_Topology; DNA_Topology -> Replication_Block; Replication_Block -> Cell_Division_Inhibition; } Caption: Mechanism of this compound Action.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogs against DNA gyrase has been quantified through various assays. The following tables summarize the available data.
Table 1: Inhibition of E. coli DNA Gyrase ATPase Activity by this compound
| Compound | Inhibition Constant (K_i) |
| This compound | 4.35 ± 1.34 mM |
Data from[1]
Table 2: Inhibition of DNA Gyrase Supercoiling by Gyramide Analogs
| Analog | IC_50 (nM) |
| Analog 1 | 47 |
| Analog 2 | 170 |
| Additional analogs would be listed here as data becomes available. |
Data from
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase (enzyme and subunits)
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and water to the desired volume.
-
Aliquot the reaction mixture into individual microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a solvent control.
-
Add the appropriate amount of DNA gyrase to each tube to initiate the reaction. The final enzyme concentration should be sufficient to achieve complete supercoiling in the no-compound control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Extract the reaction mixture with an equal volume of chloroform:isoamyl alcohol to remove the protein. Centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light and quantify the intensity of the supercoiled band.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control and determine the IC₅₀ value.
dot graph "Supercoiling_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Reaction Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Reaction Mix\n(Buffer, Relaxed DNA, Water)"]; Aliquot [label="Aliquot Mix"]; Add_Compound [label="Add Test Compound"]; Add_Enzyme [label="Add DNA Gyrase"]; }
subgraph "cluster_Incubation" { label="Incubation & Termination"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C"]; Stop_Rxn [label="Stop Reaction\n(Stop Solution/Loading Dye)"]; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Chloroform:Isoamyl Alcohol\nExtraction"]; Gel [label="Agarose Gel Electrophoresis"]; Visualize [label="Visualize & Quantify"]; Calculate [label="Calculate IC50"]; }
Prep -> Aliquot; Aliquot -> Add_Compound; Add_Compound -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Stop_Rxn; Stop_Rxn -> Extract; Extract -> Gel; Gel -> Visualize; Visualize -> Calculate; } Caption: DNA Supercoiling Inhibition Assay Workflow.
DNA Gyrase ATPase Inhibition Assay
This assay measures the ATP hydrolysis activity of DNA gyrase and its inhibition by test compounds. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
E. coli DNA Gyrase
-
Linearized pBR322 DNA
-
5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% (w/v) glycerol
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
NADH
-
Test compound (e.g., this compound)
-
96-well microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare an assay mix containing the 5X Assay Buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH in water.
-
Aliquot the assay mix into the wells of a 96-well microplate.
-
Add the test compound at various concentrations to the appropriate wells. Include no-compound and no-enzyme controls.
-
Add DNA gyrase to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis from the change in absorbance over time.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ or K_i value.
dot graph "ATPase_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Reaction Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Mix [label="Prepare Assay Mix\n(Buffer, DNA, PEP, PK/LDH, NADH)"]; Aliquot_Plate [label="Aliquot to 96-well Plate"]; Add_Cmpd [label="Add Test Compound"]; Add_Gyrase [label="Add DNA Gyrase"]; }
subgraph "cluster_Measurement" { label="Measurement"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Read_Absorbance [label="Monitor Absorbance at 340 nm"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc_Rate [label="Calculate ATP Hydrolysis Rate"]; Calc_Inhibition [label="Determine % Inhibition, IC50/Ki"]; }
Prep_Mix -> Aliquot_Plate; Aliquot_Plate -> Add_Cmpd; Add_Cmpd -> Add_Gyrase; Add_Gyrase -> Read_Absorbance; Read_Absorbance -> Calc_Rate; Calc_Rate -> Calc_Inhibition; } Caption: DNA Gyrase ATPase Inhibition Assay Workflow.
Structure-Activity Relationship (SAR)
While a comprehensive SAR for the gyramide class is still under investigation, initial studies have revealed key insights. A library of 183 gyramide derivatives has been synthesized and evaluated, leading to the identification of analogs with potent inhibitory activity against the DNA supercoiling function of gyrase, with IC₅₀ values in the nanomolar range. Interestingly, these potent analogs did not inhibit the enzyme's ATPase activity, suggesting a different inhibitory mechanism compared to the parent this compound. This highlights the potential for fine-tuning the biological activity of the gyramide scaffold through chemical modification. Further research is needed to fully elucidate the structural requirements for potent and specific inhibition of DNA gyrase by this class of compounds.
Synthesis
A detailed, publicly available synthesis protocol for this compound is not readily found in the searched literature. The development of a robust and scalable synthetic route will be crucial for the further development of this compound and its analogs as potential therapeutic agents.
Conclusion
This compound represents a novel and promising class of DNA gyrase inhibitors with a distinct mechanism of action. Its specificity and lack of cross-resistance with existing antibiotics make it a valuable lead compound in the fight against bacterial infections. The detailed experimental protocols provided in this guide will aid researchers in the further characterization and optimization of this and related compounds. Future work should focus on elucidating a detailed SAR through the synthesis and biological evaluation of a broader range of analogs and on the development of an efficient synthetic route for this compound.
References
(S)-Gyramide A structure and chemical properties
An In-depth Technical Guide to (S)-Gyramide A
Introduction
This compound is a novel synthetic molecule identified as a specific inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1] DNA gyrase, a type II topoisomerase, is crucial for processes such as DNA replication, transcription, and chromosome segregation, making it a well-established target for antibacterial agents.[2][3] this compound and its analogs represent a distinct class of gyrase inhibitors that operate via a mechanism different from widely used antibiotics like fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[2][4] This unique mechanism makes it a valuable tool for studying DNA topology and a promising scaffold for developing new antibiotics to combat resistant bacterial strains.[2][5] This document provides a comprehensive overview of the chemical properties, structure, biological activity, and mechanism of action of this compound.
Chemical Structure and Properties
This compound is a sulfonamidopyrrolidine derivative. Its core structure and key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₇FN₂O₃S | [6] |
| Molecular Weight | 406.51 g/mol | [6] |
| CAS Number | 1000592-48-2 | [1][6] |
| SMILES | O=S(C1=CC(F)=CC=C1C)(N[C@@H]2CN(CC3=CC=C(OC(C)C)C=C3)CC2)=O | [6] |
| Description | A weak inhibitor of cell proliferation; novel bacterial DNA gyrase inhibitor. | [1][6] |
| Storage | Store at -20°C for up to 2 years (powder). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. | [1] |
Mechanism of Action
This compound exerts its bacteriostatic effect by specifically targeting and inhibiting DNA gyrase.[2][4] Unlike many other gyrase inhibitors, it does not affect the closely related topoisomerase IV, highlighting its specificity.[2][4][7] The mechanism involves a multi-step process that ultimately disrupts DNA topology and halts cell division.
-
Inhibition of ATPase Activity : this compound competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[2][4] This inhibition prevents the enzyme from using the energy of ATP hydrolysis to introduce negative supercoils into the DNA.[2]
-
Unique Binding Interaction : Although it inhibits the ATPase function located in the GyrB subunit, genetic studies show that resistance mutations map to the gyrA gene.[2][4] This suggests a unique, potentially allosteric mechanism of inhibition that is distinct from aminocoumarins (which bind GyrB) and fluoroquinolones (which stabilize the DNA-GyrA cleaved complex).[2][4]
-
Alteration of Chromosome Topology : The inhibition of gyrase's supercoiling activity leads to an altered topological state of the bacterial chromosome. Cells treated with this compound exhibit abnormally localized and condensed chromosomes.[2][4]
-
Replication and Segregation Block : This aberrant DNA topology physically blocks the progression of replication forks and interrupts proper chromosome segregation.[2][4]
-
Induction of the SOS Response : The stalled DNA replication triggers the SulA-dependent SOS response pathway, a bacterial distress signal.[2][4]
-
Inhibition of Cell Division : Activation of the SOS pathway leads to cell filamentation and a complete halt of cell division, resulting in a bacteriostatic effect.[2][4]
Crucially, this compound does not stabilize the double-stranded DNA breaks characteristic of quinolone action, and bacteria resistant to it do not show cross-resistance to ciprofloxacin or novobiocin.[2][4]
Caption: Mechanism of action for this compound.
Biological Activity
This compound is a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the cells directly.[2][4] Its activity has been characterized through various in vitro and in vivo assays.
| Parameter | Organism / System | Value | Reference |
| Effect | Bacteria | Bacteriostatic (MBC/MIC ratio > 4) | [2][4] |
| IC₅₀ (Supercoiling Disruption) | E. coli DNA Gyrase | 3.3 µM (for (R)-enantiomer) | [7][8] |
| MIC (Minimum Inhibitory Concentration) | E. coli, P. aeruginosa, S. enterica | 10-80 µM (for (R)-enantiomer) | [7][8] |
| Cellular Phenotype | E. coli | Cell filamentation, condensed chromosomes. | [2][4] |
Note: Specific IC₅₀ and MIC values for the (S)-enantiomer were not detailed in the provided search results, but data for the (R)-enantiomer are included for context. Newer gyramide analogs show higher potency, with IC₅₀ values for DNA supercoiling inhibition as low as 47-170 nM.[5]
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Key experimental protocols used in the characterization of this compound are outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Caption: Workflow for MIC determination via microdilution.
Protocol Details: The microdilution method was performed according to NCCLS guidelines.[2][4]
-
A 2-fold dilution series of this compound was prepared in 96-well plates.
-
The first well contained the highest concentration, which was subsequently diluted in wells containing inoculated media.
-
The final volume in each well was 100 µL.
-
Solvent and sterility controls were included.[2]
Microscopy Sample Preparation for Cellular Morphology
This protocol is used to visualize the effects of this compound on bacterial cell structure and DNA organization.
Caption: Workflow for microscopy sample preparation.
Protocol Details:
-
Overnight cultures of E. coli were diluted 1:100 in fresh Luria-Bertani (LB) media.[2][4]
-
The culture was incubated at 37°C with shaking (200 rpm) until the absorbance at 600 nm reached approximately 0.1.[4]
-
The desired concentration of this compound was added.
-
The treated culture was incubated for an additional 2–2.5 hours.[4]
-
An equal volume of DAPI (10 μg/mL) was added to stain the bacterial chromosomes.
-
A 5 µL aliquot of the stained culture was placed on a 1.5% (w/v) agarose pad for microscopic examination.[4]
Replication "Run Out" Assay
This specialized protocol allows for the precise quantification of chromosome number per cell by halting new replication rounds while allowing existing ones to complete.
Protocol Details:
-
E. coli cells are treated simultaneously with cephalexin and rifampin.[2]
-
Cephalexin arrests cell division, while rifampin halts protein synthesis, which prevents the initiation of new DNA replication rounds.
-
This condition, known as replication "run out," allows previously initiated replication forks to proceed to completion and chromosomes to segregate.
-
Cells are then analyzed, often by flow cytometry, to accurately determine the number of fully formed chromosomes.[2]
References
- 1. This compound|1000592-48-2|COA [dcchemicals.com]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
(S)-Gyramide A target specificity
An In-depth Technical Guide on the Target Specificity of (S)-Gyramide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a natural product that has garnered significant interest within the scientific community due to its potent antibacterial properties. Understanding the precise molecular target and the mechanism of action of such compounds is paramount for their development as potential therapeutic agents. This technical guide provides a comprehensive overview of the target specificity of this compound, detailing its molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate these characteristics.
Core Target and Specificity
The primary and specific molecular target of this compound in bacteria is DNA gyrase , an essential type II topoisomerase.[1] DNA gyrase is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1]
A key feature of this compound's activity is its high specificity for DNA gyrase. In vitro studies have demonstrated that it does not inhibit the closely related E. coli enzyme, topoisomerase IV, another type II topoisomerase.[1] This specificity is a critical attribute, as it suggests a lower potential for off-target effects compared to broader-spectrum topoisomerase inhibitors. Furthermore, bacterial strains with reduced susceptibility to this compound do not exhibit cross-resistance to other classes of DNA gyrase inhibitors, such as ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin), indicating a distinct mechanism of action.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] The hydrolysis of ATP by the GyrB subunit provides the energy required for the strand-passage and DNA supercoiling activities of the enzyme. By competitively binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, thereby inhibiting the supercoiling function of DNA gyrase.[1][2] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit and stabilize the DNA-gyrase cleavage complex, and from aminocoumarins, which also competitively inhibit ATPase activity but at a different site.[1][2]
The inhibition of DNA gyrase's supercoiling activity leads to an altered topological state of the bacterial chromosome.[1][2] This disruption of DNA topology has profound downstream consequences for the bacterial cell, including:
-
Abnormal Chromosome Condensation: Treatment of E. coli with gyramide A results in abnormally localized and condensed chromosomes.[1]
-
Inhibition of DNA Replication: The altered chromosome structure blocks DNA replication forks.[1][2]
-
Induction of the SOS Response: The stalled replication forks and topological stress trigger the SOS DNA damage response pathway.[1][2]
-
Inhibition of Cell Division: The culmination of these effects is the interruption of chromosome segregation and inhibition of cell division, leading to a bacteriostatic effect.[1]
Quantitative Data
The following table summarizes the key quantitative data related to the interaction of this compound and its analogs with DNA gyrase.
| Parameter | Compound/Analog | Value | Target Enzyme | Assay Type | Reference |
| Inhibition Constant (Ki) | Gyramide A (compound 3) | 4.35 ± 1.34 µM | E. coli DNA Gyrase | ATPase Activity Assay | [1] |
| IC50 | Gyramide Analog 1 | 47 nM | DNA Gyrase | DNA Supercoiling Assay | [3] |
| IC50 | Gyramide Analog 2 | 170 nM | DNA Gyrase | DNA Supercoiling Assay | [3] |
| Vmax | Not Applicable | 37.47 ± 0.0013 µM min-1 U-1 | E. coli DNA Gyrase | ATPase Activity Assay | [1] |
| Km | Not Applicable | 27.82 ± 2.83 mM | E. coli DNA Gyrase | ATPase Activity Assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the effect of a compound on the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
2X GSTEB (Glycerol Stop and Tracking Dye Buffer)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE Buffer
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and water.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound at various concentrations to the reaction tubes. Include a solvent-only control.
-
Add a predetermined amount of diluted DNA gyrase to each tube to initiate the reaction. The amount of enzyme should be sufficient to supercoil ~80-90% of the relaxed DNA in the control reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel in TAE buffer.
-
Perform gel electrophoresis to separate the supercoiled and relaxed plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.
DNA Gyrase ATPase Activity Assay
This spectrophotometric coupled-enzyme assay measures the DNA-dependent ATPase activity of DNA gyrase and its inhibition by test compounds.
Materials:
-
Recombinant E. coli DNA gyrase
-
Relaxed plasmid DNA
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add DNA gyrase to the reaction mixture.
-
Add the test compound at various concentrations. Include a solvent-only control.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C in real-time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.[1]
SOS Response Induction Assay
This assay measures the induction of the SOS response in bacteria upon treatment with a test compound, often using a reporter gene system.
Materials:
-
Bacterial strain containing an SOS-responsive promoter (e.g., recA promoter) fused to a reporter gene (e.g., GFP or lacZ).
-
Growth medium (e.g., LB broth)
-
This compound or other test compounds
-
Positive control for SOS induction (e.g., mitomycin C or ciprofloxacin)
-
Fluorometer or spectrophotometer for measuring reporter gene activity
Procedure:
-
Grow an overnight culture of the reporter bacterial strain.
-
Dilute the culture into fresh growth medium and grow to early or mid-log phase.
-
Add the test compound at various concentrations to the bacterial cultures. Include a no-treatment control and a positive control.
-
Incubate the cultures for a defined period (e.g., 1-3 hours) at 37°C with shaking.
-
Measure the reporter gene activity (e.g., GFP fluorescence or β-galactosidase activity).
-
Normalize the reporter activity to the cell density (e.g., OD₆₀₀).
-
Compare the reporter activity in the treated samples to the controls to determine the extent of SOS induction.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to bacteriostasis.
Experimental Workflow for Target Identification
Caption: A general workflow for identifying the molecular target of a natural product.
Conclusion
This compound demonstrates a high degree of target specificity for bacterial DNA gyrase, acting as a competitive inhibitor of the ATPase activity of the GyrB subunit. This precise mechanism of action distinguishes it from other classes of gyrase inhibitors and underscores its potential as a lead compound for the development of novel antibacterial agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and its analogs. The elucidation of its specific target and mechanism serves as a model for the comprehensive characterization of bioactive natural products in the drug discovery pipeline.
References
(S)-Gyramide A: An In-depth Technical Guide on its Effect on Bacterial Chromosome Topology
Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the core mechanism of (S)-Gyramide A, a novel bacteriostatic agent, and its profound impact on the topology of the bacterial chromosome.
This compound has emerged as a significant molecule of interest due to its specific inhibition of bacterial DNA gyrase, an essential enzyme controlling DNA topology. This document synthesizes the current understanding of its mode of action, presents key quantitative data on its inhibitory effects, and provides detailed experimental protocols for its study.
This compound functions as a specific inhibitor of E. coli DNA gyrase by competitively targeting its ATPase activity, which in turn prevents the crucial process of DNA supercoiling.[1][2] This inhibition sets off a cascade of events within the bacterial cell, leading to significant alterations in the chromosome's three-dimensional structure. The bacterial chromosome becomes abnormally condensed and improperly localized within the cell.[1][2][3] These topological disruptions act as a roadblock for fundamental cellular processes, impeding both DNA replication and the proper segregation of chromosomes into daughter cells.[1][2][4] The cellular stress induced by these events triggers the SOS DNA damage response, ultimately leading to a halt in cell division.[1][2] A key feature of this compound is its specificity; it does not inhibit the related enzyme topoisomerase IV, and importantly, it does not show cross-resistance with established gyrase inhibitors such as ciprofloxacin and novobiocin, pointing to a unique inhibitory mechanism.[1][2]
Quantitative Data Summary
The efficacy of this compound and its derivatives as inhibitors of E. coli DNA gyrase has been determined through a series of in vitro assays. The tables below provide a structured summary of the critical quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound against E. coli DNA Gyrase
| Parameter | Value | Reference |
| IC50 (DNA Supercoiling Inhibition) | 10 µM | Rajendram et al., 2014 |
| Ki (ATPase Activity Inhibition) | 3.8 ± 0.9 µM | Rajendram et al., 2014 |
Table 2: Enhanced Inhibitory Activity of Next-Generation Gyramide Analogs on E. coli DNA Gyrase Supercoiling
| Analog Compound | IC50 (DNA Supercoiling Inhibition) | Reference |
| Gyramide Analog 1 | 47 nM | Hurley et al., 2017[5] |
| Gyramide Analog 2 | 170 nM | Hurley et al., 2017[5] |
| Gyramide Analog 3 | 120 nM | Hurley et al., 2017[5] |
It is noteworthy that while these newer gyramide analogs are highly potent inhibitors of the DNA supercoiling function of gyrase, they do not inhibit the enzyme's ATPase activity, distinguishing their mechanism from the parent compound, this compound.[5]
Visualizing the Molecular Cascade and Experimental Design
To clearly illustrate the chain of events initiated by this compound and the standard procedure for its analysis, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: The signaling pathway of this compound's action.
Figure 2: A standard workflow for the DNA gyrase supercoiling assay.
Detailed Experimental Protocols
1. DNA Gyrase Supercoiling Inhibition Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
-
Reagents and Materials:
-
Relaxed pBR322 plasmid DNA
-
Purified E. coli DNA gyrase
-
5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
1X Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
On ice, prepare reaction mixtures by combining 1X Gyrase Assay Buffer, 200 ng of relaxed pBR322 DNA, and nuclease-free water to a penultimate volume.
-
Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO).
-
Initiate the supercoiling reaction by adding 1 unit of E. coli DNA gyrase.
-
Incubate all reaction tubes at 37°C for 1 hour.
-
Terminate the reactions by adding the Stop Solution/Loading Dye.
-
Analyze the products by electrophoresis on a 1% agarose gel using 1X TAE buffer.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands using a gel documentation system.
-
The degree of supercoiling is assessed by the mobility shift of the plasmid DNA. Quantify the band intensities corresponding to relaxed and supercoiled DNA to calculate the percentage of inhibition and subsequently determine the IC50 value.
-
2. DNA Gyrase ATPase Activity Assay
This protocol outlines the measurement of ATP hydrolysis by DNA gyrase, and its inhibition by this compound, using a continuous enzyme-coupled spectrophotometric assay.
-
Reagents and Materials:
-
Purified E. coli DNA gyrase
-
Linearized pBR322 DNA
-
ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM KCl, 2 mM MgCl₂, 2.5 mM DTT)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mixture
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometric microplate reader
-
-
Procedure:
-
In the wells of a 96-well plate, assemble the reaction mixture containing ATPase Assay Buffer, 1 mM PEP, 0.2 mM NADH, 10 U/mL PK, 10 U/mL LDH, and 20 µg/mL of linearized pBR322 DNA.
-
Dispense different concentrations of this compound into the wells. A vehicle control is essential.
-
Add a constant amount of E. coli DNA gyrase to all wells except for the no-enzyme control.
-
Equilibrate the plate to the desired reaction temperature (e.g., 25°C).
-
Initiate the reactions by adding ATP to a final concentration of 1 mM.
-
Monitor the rate of ATP hydrolysis by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance curve. By performing the assay at various ATP concentrations in the presence of the inhibitor, the inhibition constant (Ki) can be determined through analysis of Michaelis-Menten kinetics.
-
Concluding Remarks
This compound provides a unique tool for the exploration of bacterial chromosome dynamics and the intricate mechanisms of DNA gyrase. Its distinct mode of action, characterized by the competitive inhibition of ATPase activity, differentiates it from other known gyrase inhibitors and presents a promising strategy for the development of new antibacterial therapies that could bypass existing resistance mechanisms. The data and protocols detailed in this guide are intended to facilitate further research into this compelling class of molecules and accelerate the discovery of novel antimicrobial agents.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Gyramide A: A Deep Dive into Structure-Activity Relationships for Novel DNA Gyrase Inhibitors
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-Gyramide A and its analogs, a promising class of bacterial DNA gyrase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents. We will explore the quantitative data on their biological activity, detail the key experimental protocols for their evaluation, and visualize their mechanism of action and experimental workflows.
Core Findings: this compound and Analogs as Potent DNA Gyrase Inhibitors
This compound belongs to the N-benzyl-3-sulfonamidopyrrolidine class of compounds, which have been identified as a new type of bacterial DNA gyrase inhibitor.[1][2][3] These compounds exhibit a distinct mechanism of action compared to established gyrase inhibitors like fluoroquinolones.[2][4] The primary target of this compound has been confirmed as DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3]
A key finding is the stereospecificity of this class of inhibitors. The (R)-enantiomer of Gyramide A is a potent inducer of lethal cell filamentation in E. coli with a Minimum Inhibitory Concentration (MIC) of 10 μM, while the (S)-enantiomer, this compound, is a weak inhibitor of cell proliferation and does not induce filamentation or kill E. coli at concentrations up to 80 μM.[5] This suggests a highly specific interaction with the target enzyme.[5]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative biological activity of this compound and its closely related analogs. The data highlights the impact of subtle structural modifications on both enzyme inhibition and antibacterial activity.
Table 1: Inhibitory Activity against E. coli DNA Gyrase
| Compound | Structure | IC50 (μM) against E. coli DNA Gyrase |
| (R)-Gyramide A | (Structure of (R)-Gyramide A) | 3.3 |
| Gyramide B | (Structure of Gyramide B) | 0.7 |
| Gyramide C | (Structure of Gyramide C) | 1.5 |
Data sourced from ACS Med Chem Lett. 2011, 2, 4, 289–292.[1][3]
Table 2: Minimum Inhibitory Concentrations (MIC) against Various Bacterial Strains
| Compound | E. coli ΔtolC (μM) | P. aeruginosa (μM) | S. enterica (μM) | S. aureus (μM) | S. pneumoniae (μM) | E. faecalis (μM) |
| (R)-Gyramide A | 10 | 20 | 20 | 40 | 40 | >160 |
| Gyramide B | 10 | 10 | 10 | 20 | 20 | >160 |
| Gyramide C | 2.5 | 10 | 10 | 10 | 10 | >160 |
MIC values were determined in the presence of the efflux pump inhibitor MC-207,110 (60 μM) for Gram-negative strains. Data sourced from ACS Med Chem Lett. 2011, 2, 4, 289–292.[1][2][3]
Mechanism of Action and Cellular Consequences
This compound and its active analogs act by inhibiting the supercoiling activity of DNA gyrase.[2][4] This inhibition is not through the stabilization of DNA cleavage complexes, a mechanism characteristic of fluoroquinolones.[2][4] Instead, gyramides appear to bind to a novel site on the GyrA subunit, adjacent to the DNA cleavage gate.[1][2] This binding event allosterically inhibits the enzyme's function, leading to a disruption of DNA topology. The resulting improperly coiled DNA subsequently triggers a cascade of downstream cellular effects, including the inhibition of DNA replication and cell division, ultimately leading to bacterial cell death or growth arrest.[4]
References
- 1. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-Gyramide A Analogs
Introduction
(S)-Gyramide A is a member of the pyrrolidinyl-spirooxindole family of natural products. These compounds are characterized by a unique spirocyclic system where a pyrrolidine ring is fused to an oxindole core at the 3-position. This structural motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. While a specific, detailed total synthesis of this compound has not been prominently reported in publicly accessible literature, the synthesis of the core pyrrolidinyl-spirooxindole structure is well-established. This document provides a generalized protocol for the synthesis of this key scaffold, drawing from methodologies used for analogous compounds.
The primary strategy for constructing the pyrrolidinyl-spirooxindole core is a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an azomethine ylide with a dipolarophile. In the context of spirooxindole synthesis, the azomethine ylide is typically generated in situ from the condensation of an isatin derivative and an amino acid, such as L-proline or its derivatives. The dipolarophile is an electron-deficient alkene, which reacts with the ylide to form the spiro-pyrrolidine ring with a high degree of stereocontrol.
Generalized Synthetic Pathway
The synthesis of the pyrrolidinyl-spirooxindole scaffold, the core of this compound, can be conceptually broken down into the formation of the key spirocyclic core via a [3+2] cycloaddition, followed by functional group manipulations to elaborate the final structure. A generalized workflow is presented below.
Caption: General workflow for the synthesis of pyrrolidinyl-spirooxindole scaffolds.
Experimental Protocols
General Protocol for the Three-Component [3+2] Cycloaddition Reaction
This protocol is a generalized procedure based on common methods for the synthesis of pyrrolidinyl-spirooxindole derivatives.[1]
Materials:
-
Substituted isatin (1.0 eq)
-
L-proline or other suitable amino acid (1.0 - 1.2 eq)
-
Activated alkene (dipolarophile) (1.0 - 1.5 eq)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin, the amino acid, and the dipolarophile.
-
Add the appropriate solvent to the flask. The reaction concentration is typically in the range of 0.1 to 0.5 M.
-
The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidinyl-spirooxindole product.
Data Presentation
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) | Reference |
| 1 | Isatin | L-proline | (E)-Chalcone | Methanol | 85 | [1] |
| 2 | 5-Nitroisatin | Sarcosine | N-Phenylmaleimide | Toluene | 92 | [2] |
| 3 | 5-Bromoisatin | L-thioproline | Cinnamic aldehyde | Ethanol | 80-90 | [1] |
| 4 | N-Methylisatin | L-proline | Methylene indolinone | Acetonitrile | 78 | [2] |
Note: The yields are highly dependent on the specific substrates and reaction conditions used.
Signaling Pathways and Logical Relationships
The mechanism of the key [3+2] cycloaddition reaction is a concerted or stepwise process involving the formation of an azomethine ylide intermediate. The following diagram illustrates the logical relationship in the formation of the spirooxindole core.
Caption: Formation of the pyrrolidinyl-spirooxindole via [3+2] cycloaddition.
Disclaimer: The provided protocols and information are intended for experienced researchers in the field of synthetic organic chemistry. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The specific synthesis of this compound may require significant optimization and adaptation of the generalized procedures outlined here.
References
- 1. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of (S)-Gyramide A against Escherichia coli
Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-Gyramide A against Escherichia coli. This compound is a member of the gyramide class of antibiotics that target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] The protocol described herein is the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[3][4][5] This application note also includes information on the mechanism of action of this compound, expected outcomes, and data presentation guidelines.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic small molecule that has demonstrated antibacterial activity by inhibiting DNA gyrase.[1][2][6] DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and recombination.[1][7] The gyramides competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This inhibition leads to an altered topological state of the bacterial chromosome, causing abnormally condensed chromosomes, which in turn blocks DNA replication and segregation, ultimately halting cell division.[1][2] Notably, gyramides exhibit a mechanism distinct from other DNA gyrase inhibitors like quinolones and aminocoumarins, and show limited cross-resistance.[1][8]
The determination of the MIC is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This value is fundamental for understanding the potency of the compound and for guiding further drug development efforts.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound against E. coli using the broth microdilution method in a 96-well microtiter plate format.
Materials and Reagents
-
This compound
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates (clear, flat-bottom)
-
Sterile reservoir basins
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer
-
Incubator (37°C)
-
Orbital shaker
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
Preparation of Reagents and Bacterial Inoculum
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB.
-
Bacterial Culture Preparation:
-
From a stock culture, streak E. coli onto a nutrient agar plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking (200-250 rpm) for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Broth Microdilution Procedure
-
Serial Dilution of this compound:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
A spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) to confirm the visual assessment.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of how to tabulate the results of an MIC experiment.
| Compound | E. coli Strain | MIC (µg/mL) | MIC (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| This compound | ATCC 25922 | 8 | 19.6 | 8 | 8 | 8 |
| Ciprofloxacin | ATCC 25922 | 0.015 | 0.045 | 0.015 | 0.015 | 0.015 |
Note: The provided MIC values for this compound are hypothetical for illustrative purposes. Published MICs for gyramide analogs against E. coli range from 2–16 μg/mL.[8] The molecular weight of this compound is 406.51 g/mol .[6]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action in E. coli.
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
Expected Results and Interpretation
Following incubation, the wells containing concentrations of this compound at or above the MIC will remain clear, indicating the inhibition of bacterial growth. Wells with concentrations below the MIC will appear turbid, similar to the growth control well. The sterility control well should remain clear. The MIC value provides a quantitative measure of the in vitro activity of this compound against E. coli. This data is crucial for comparing its potency to other antibiotics and for making informed decisions in the drug discovery and development process.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: (S)-Gyramide A ATPase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Gyramide A is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3][4] DNA gyrase is a validated target for antibacterial drugs, and the emergence of resistance to existing antibiotics has fueled the search for novel inhibitors.[1][2] this compound acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the topological changes in DNA required for bacterial cell division.[1][2][3] This document provides detailed protocols for assessing the inhibitory effect of this compound on the ATPase activity of DNA gyrase.
Mechanism of Action
DNA gyrase is a type II topoisomerase that utilizes the energy from ATP hydrolysis to introduce negative supercoils into DNA.[3][4][5] This process involves the passage of a T-segment of DNA through a transient double-strand break in a G-segment of DNA.[3][4] this compound competitively binds to the ATP-binding site on the GyrB subunit, preventing ATP hydrolysis and locking the enzyme in a state that cannot proceed with the strand-passage reaction.[1] This leads to an accumulation of positively supercoiled DNA ahead of the replication fork, ultimately inhibiting DNA replication and bacterial growth.[1][3]
Figure 1: Mechanism of DNA Gyrase Inhibition by this compound.
Experimental Protocols
Two primary methods are described for measuring the ATPase activity of DNA gyrase and its inhibition by this compound: a continuous enzyme-coupled assay and a discontinuous malachite green-based assay.
Protocol 1: Continuous Enzyme-Coupled ATPase Assay
This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.[1][5]
Materials:
-
E. coli DNA Gyrase
-
Linear pBR322 DNA
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 32.5% (v/v) glycerol
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
96-well clear, flat-bottom microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents:
-
Prepare 1X Assay Buffer by diluting the 5X stock with ultrapure water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare fresh solutions of ATP, PEP, PK/LDH, and NADH in ultrapure water.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing all components except ATP and DNA gyrase. The final concentrations in the reaction should be as described in the table below.
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of this compound or vehicle control to the appropriate wells.
-
Add DNA gyrase to all wells except the negative control (add dilution buffer instead).
-
Initiate the reaction by adding ATP to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]
-
Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC₅₀ value.
-
Table 1: Reagent Concentrations for Continuous Enzyme-Coupled ATPase Assay
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 250 mM (in 5X buffer) | 35 mM |
| KCl | 120 mM (in 5X buffer) | 24 mM |
| MgCl₂ | 20 mM (in 5X buffer) | 4 mM |
| DTT | 10 mM (in 5X buffer) | 2 mM |
| Glycerol | 32.5% (in 5X buffer) | 6.5% |
| Spermidine | - | 5 mM |
| Linear pBR322 DNA | 1 µg/µL | 3.5 nM |
| PEP | 80 mM | 1 mM |
| PK/LDH | Stock | Varies by supplier |
| NADH | 20 mM | 0.2 mM |
| ATP | 30 mM | 1 mM |
| E. coli DNA Gyrase | 500 nM | 50 nM |
| This compound | Varies | Varies |
Protocol 2: Malachite Green ATPase Assay
This discontinuous assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be quantified by measuring the absorbance at ~630 nm.[6][7][8][9]
Materials:
-
E. coli DNA Gyrase
-
Relaxed circular DNA
-
This compound
-
ATP
-
Assay Buffer (10X): 200 mM Tris-HCl (pH 8.0), 350 mM NH₄OAc, 80 mM MgCl₂, 10 mM DTT, 46% glycerol, 0.05% Brij-35
-
Malachite Green Reagent (freshly prepared): Mix 3 parts 0.045% Malachite Green in water with 1 part 4.2% ammonium molybdate in 4M HCl. Add Tween-20 to a final concentration of 0.01%.
-
96-well clear, flat-bottom microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents:
-
Prepare 1X Assay Buffer by diluting the 10X stock with ultrapure water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of ATP in ultrapure water.
-
-
Reaction Setup:
-
In a 96-well plate, add the 1X Assay Buffer, relaxed circular DNA, and varying concentrations of this compound or vehicle control.
-
Add DNA gyrase to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings to the amount of Pi released.
-
Plot the amount of Pi released against the concentration of this compound to determine the IC₅₀ value.
-
Table 2: Reagent Concentrations for Malachite Green ATPase Assay
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl (pH 8.0) | 200 mM (in 10X buffer) | 20 mM |
| NH₄OAc | 350 mM (in 10X buffer) | 35 mM |
| MgCl₂ | 80 mM (in 10X buffer) | 8 mM |
| DTT | 10 mM (in 10X buffer) | 1 mM |
| Glycerol | 46% (in 10X buffer) | 4.6% |
| Brij-35 | 0.05% (in 10X buffer) | 0.005% |
| Relaxed circular DNA | 1 mg/mL | 10 µg/mL |
| ATP | Varies | 0.2 mM |
| E. coli DNA Gyrase | Varies | 50 nM |
| This compound | Varies | Varies |
Data Presentation
The inhibitory activity of this compound is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 3: Example Inhibitory Activity Data for this compound
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| This compound | E. coli DNA Gyrase | Coupled-Enzyme | Value to be determined experimentally |
| This compound | E. coli DNA Gyrase | Malachite Green | Value to be determined experimentally |
| Novobiocin (Control) | E. coli DNA Gyrase | Coupled-Enzyme | ~0.1 µM |
Note: The IC₅₀ value for Novobiocin, a known gyrase inhibitor, is provided for comparison.
Experimental Workflow
Figure 2: General workflow for the DNA gyrase ATPase inhibition assay.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. inspiralis.com [inspiralis.com]
- 6. profoldin.com [profoldin.com]
- 7. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. ATPase activity measurement of DNA replicative helicase from Bacillus stearothermophilus by malachite green method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of (S)-Gyramide A Treated Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gyramide A is a novel bacteriostatic agent that presents a unique mechanism of action by targeting DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1][2][3][4] Unlike other gyrase inhibitors such as quinolones and aminocoumarins, this compound competitively inhibits the ATPase activity of DNA gyrase.[1][2] This leads to an accumulation of supercoiled DNA, resulting in condensed and abnormally localized chromosomes, which ultimately blocks DNA replication and interrupts chromosome segregation.[1][2][3] The downstream effects of this compound treatment include inhibition of cell division, which can be mediated through the SOS pathway.[1][2][3] Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of individual cells in a population, making it an ideal tool to dissect the cellular effects of this compound on bacteria.[5][6][7]
These application notes provide detailed protocols for utilizing flow cytometry to assess key cellular parameters in bacteria following treatment with this compound, including bacterial viability, membrane potential, and DNA content.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
| Parameter | Effect of this compound | Rationale for Flow Cytometry Assay |
| Bacterial Viability | This compound is bacteriostatic, meaning it inhibits bacterial growth without directly killing the cells.[1][2] | Distinguishing between live, membrane-compromised, and dead cells is crucial to understanding the compound's effect over time and in different bacterial strains. |
| Membrane Potential | While not a direct target, alterations in cellular processes due to DNA replication arrest can indirectly affect membrane potential. | Changes in membrane potential can be an early indicator of cellular stress and can differentiate the mechanism from membrane-targeting antibiotics.[8][9][10] |
| DNA Content & Replication | The primary mechanism involves the halting of DNA replication and interruption of chromosome segregation.[1][2][3] | Quantifying DNA content per cell allows for the direct assessment of cell cycle arrest and inhibition of DNA synthesis.[1][2] |
Experimental Protocols
Protocol 1: Assessment of Bacterial Viability using LIVE/DEAD BacLight™ Kit
This protocol utilizes two nucleic acid stains, SYTO® 9 and propidium iodide (PI), to differentiate between viable and non-viable bacteria based on membrane integrity.[8][11][12][13] SYTO® 9 enters all cells, staining them green, while PI only penetrates cells with compromised membranes, staining them red.
Materials:
-
This compound
-
Bacterial culture (e.g., E. coli) in logarithmic growth phase
-
Phosphate-buffered saline (PBS) or 0.85% NaCl
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (e.g., from Thermo Fisher Scientific)
-
Flow cytometer with 488 nm laser excitation and detectors for green (e.g., 530/30 nm) and red (e.g., 630 nm) fluorescence.
Procedure:
-
Bacterial Culture and Treatment: Grow bacteria to the mid-logarithmic phase. Treat the bacterial culture with varying concentrations of this compound (and a vehicle control) for the desired time period.
-
Cell Harvesting and Washing: Harvest 1 mL of the treated and control bacterial cultures by centrifugation (e.g., 10,000 x g for 5 minutes).
-
Resuspend the cell pellet in 1 mL of sterile PBS or 0.85% NaCl. Repeat the wash step.
-
Staining: Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit. Add 3 µL of this mixture to each 1 mL of bacterial suspension.
-
Incubation: Incubate the samples in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer without washing. Set the threshold on a fluorescence parameter to distinguish bacteria from background noise.[15] Acquire data for green and red fluorescence.
Data Analysis: Create a dot plot of red fluorescence versus green fluorescence. Three populations should be distinguishable:
-
Live cells: High green fluorescence, low red fluorescence.
-
Membrane-compromised/dead cells: High red fluorescence, low to medium green fluorescence.
-
Background noise: Low green and red fluorescence.
Protocol 2: Measurement of Bacterial Membrane Potential
This protocol uses the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to assess bacterial membrane potential.[8][10][16] In all bacterial cells, DiOC₂(3) fluoresces green. In healthy cells with a higher membrane potential, the dye concentrates and forms aggregates that shift its fluorescence to red.[8]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
BacLight™ Bacterial Membrane Potential Kit (e.g., from Thermo Fisher Scientific) or DiOC₂(3) dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarizing control
-
Flow cytometer with 488 nm laser excitation and detectors for green and red fluorescence.
Procedure:
-
Bacterial Culture and Treatment: Grow and treat bacteria with this compound as described in Protocol 1. Include a positive control treated with CCCP (e.g., 5 µM) to induce membrane depolarization.
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1.
-
Staining: Add DiOC₂(3) to the bacterial suspension at a final concentration of 30 µM.
-
Incubation: Incubate in the dark at room temperature for 5-10 minutes.
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer. Acquire data for green and red fluorescence.
Data Analysis: Generate a dot plot of red versus green fluorescence. Healthy, polarized cells will exhibit a shift towards higher red fluorescence, while depolarized cells will show primarily green fluorescence. The ratio of red to green fluorescence intensity can be used to quantify changes in membrane potential across different treatment groups.
Protocol 3: Analysis of DNA Content and Replication Blockade
This protocol is adapted from the methodology used to study Gyramide A's effect on E. coli chromosomes and involves staining with a DNA-binding dye to quantify the amount of DNA per cell.[1][2] An increase in the proportion of cells with a single chromosome content and a decrease in cells undergoing replication is indicative of a replication block.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Ice-cold 70% ethanol for fixation
-
PBS
-
RNase A
-
DNA staining solution (e.g., PicoGreen™, SYTOX® Green, or Propidium Iodide)
-
Flow cytometer with appropriate laser and filters for the chosen dye.
Procedure:
-
Bacterial Culture and Treatment: Grow and treat bacteria with this compound as described in Protocol 1.
-
Fixation: Harvest 1 mL of culture and resuspend the pellet in 300 µL of PBS. Add 700 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 1 hour.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Staining: Add the DNA staining dye according to the manufacturer's instructions. For example, use PicoGreen™ at the recommended concentration.[1][2]
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer. Use a trigger on the fluorescence signal to exclude debris. Acquire data for the fluorescence intensity of the DNA dye.
Data Analysis: Generate a histogram of fluorescence intensity, which corresponds to DNA content. In an untreated, actively dividing population, you will observe cells with one chromosome equivalent (before replication) and cells with between one and two chromosome equivalents (undergoing replication). Treatment with this compound is expected to cause an accumulation of cells with a single chromosome equivalent, indicating a block in the initiation or progression of DNA replication.
Data Presentation
The quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Bacterial Viability
| Treatment | Concentration (µg/mL) | % Live Cells (Green High, Red Low) | % Membrane-Compromised Cells (Red High) |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | 2X | ||
| This compound | 4X |
Table 2: Effect of this compound on Bacterial Membrane Potential
| Treatment | Concentration (µg/mL) | Mean Red/Green Fluorescence Ratio | % Depolarized Cells |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | 2X | ||
| CCCP (Control) | 5 µM |
Table 3: Effect of this compound on DNA Content
| Treatment | Concentration (µg/mL) | % Cells with 1N DNA Content | % Cells with >1N DNA Content |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | 2X | ||
| This compound | 4X |
Visualizations
Caption: Mechanism of this compound action on bacterial cells.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MICy: a Novel Flow Cytometric Method for Rapid Determination of Minimal Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - NO [thermofisher.com]
- 9. Flow cytometry of bacterial membrane potential and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Bacteria - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 13. Frontiers | Assessment of Gram- and Viability-Staining Methods for Quantifying Bacterial Community Dynamics Using Flow Cytometry [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. biomed.au.dk [biomed.au.dk]
- 16. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Generating (S)-Gyramide A-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gyramide A is a novel antibiotic that targets bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2][3] Its unique mechanism of action, which involves the competitive inhibition of the ATPase activity of gyrase, distinguishes it from other gyrase inhibitors like quinolones and aminocoumarins.[1] Notably, bacterial mutants with reduced susceptibility to this compound do not exhibit cross-resistance to ciprofloxacin and novobiocin, suggesting a distinct interaction with the gyrase enzyme.[1]
While DNA gyrase is absent in the nucleus of eukaryotic cells, evidence suggests that bacterial-type DNA gyrase inhibitors can affect mitochondrial DNA synthesis in mammalian cells.[4] This potential off-target activity makes the generation and characterization of this compound-resistant mammalian cell lines a valuable tool for understanding its mechanism of action in a broader biological context, identifying potential toxicity pathways, and discovering novel mechanisms of drug resistance.
These application notes provide detailed protocols for the generation and characterization of this compound-resistant mammalian cell lines using two primary methods: chemical mutagenesis and CRISPR-Cas9 based screening.
Data Presentation
Table 1: Comparison of Methods for Generating this compound-Resistant Cell Lines
| Feature | Chemical Mutagenesis (EMS) | CRISPR-Cas9 Knockout Screen |
| Principle | Induces random point mutations throughout the genome. | Creates targeted gene knockouts across the genome. |
| Mutation Type | Point mutations (transitions, transversions), small insertions/deletions. | Gene knockouts (loss-of-function). |
| Throughput | High-throughput for generating a large pool of random mutants. | High-throughput for screening thousands of specific gene knockouts. |
| Target Identification | Requires downstream analysis (e.g., whole-genome sequencing) to identify causal mutations. | Directly identifies genes whose knockout confers resistance.[5][6][7] |
| Time to Generate | 3-6 months.[8] | 2-4 months. |
| Required Expertise | Cell culture, handling of hazardous chemicals. | Cell culture, molecular biology (lentiviral work, deep sequencing). |
| Pros | Can identify novel resistance mechanisms not involving complete gene loss-of-function. | High specificity in identifying resistance-conferring genes.[9][10] |
| Cons | Can be difficult to pinpoint the specific mutation responsible for resistance due to high background mutation rates. | May miss resistance mechanisms that are not caused by gene knockout (e.g., gain-of-function mutations). |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines by Chemical Mutagenesis with Ethyl Methanesulfonate (EMS)
This protocol describes the induction of random mutations in a mammalian cell line using EMS, followed by selection for resistance to this compound.
1. Determination of this compound IC50:
-
Before initiating mutagenesis, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
2. EMS Mutagenesis:
-
Caution: EMS is a potent mutagen and carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Seed the parental cell line at a density that allows for logarithmic growth.
-
Treat the cells with a range of EMS concentrations (e.g., 50-400 µg/mL) for a fixed period (e.g., 24 hours) to determine the optimal dose that results in approximately 50% cell survival.[11][12][13][14][15]
-
For the large-scale mutagenesis, treat a sufficient number of cells (e.g., 1-5 x 10^7) with the predetermined optimal EMS concentration.
-
After treatment, wash the cells thoroughly with PBS to remove residual EMS and replace with fresh culture medium.
-
Allow the cells to recover and the induced mutations to be fixed, typically for 5-7 days, passaging as necessary.
3. Selection of Resistant Clones:
-
Begin selection by adding this compound to the culture medium at a concentration equal to the IC50 of the parental cell line.
-
Maintain the cells under selection pressure, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments) as the cells become confluent and show signs of recovery.[16][17][18][19] This process can take several months.[16][18]
-
Once a population of cells is able to proliferate steadily at a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), isolate single-cell clones by limiting dilution or colony picking.
4. Characterization of Resistant Clones:
-
Expand the isolated clones and confirm their resistance to this compound by re-determining the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[20]
-
Cryopreserve resistant clones and the parental cell line for future experiments.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to this compound
This protocol utilizes a pooled lentiviral CRISPR-Cas9 library to generate a population of cells with single-gene knockouts and identify those that confer resistance to this compound.[5][6][7][10][21]
1. Lentiviral Library Transduction:
-
Choose a suitable genome-wide CRISPR-Cas9 knockout library (e.g., GeCKO, TKOv3).
-
Transduce the parental cell line (stably expressing Cas9) with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic resistance marker present in the lentiviral vector.
2. This compound Selection:
-
After selection, expand the library-transduced cell population.
-
Treat the cells with this compound at a concentration that provides strong selective pressure (e.g., IC80-IC90).
-
Culture the cells under continuous this compound selection until a resistant population emerges. A control population of library-transduced cells should be cultured in parallel without the drug.
3. Identification of Enriched sgRNAs:
-
Isolate genomic DNA from both the this compound-treated and control cell populations.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Perform high-throughput sequencing of the amplified sgRNA cassettes.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
4. Hit Validation:
-
Validate the top candidate genes identified from the screen.
-
For each candidate gene, generate individual knockout cell lines using 2-3 independent sgRNAs.
-
Confirm the resistance phenotype of the individual knockout cell lines by performing cell viability assays with this compound.
Protocol 3: Identification of Resistance Mutations by Whole-Genome Sequencing
This protocol is used to identify the genetic alterations in the resistant cell lines generated through chemical mutagenesis.
1. Sample Preparation:
-
Isolate high-quality genomic DNA from the this compound-resistant clones and the parental cell line.
2. Whole-Genome Sequencing:
-
Perform deep whole-genome sequencing (e.g., >30x coverage) of the genomic DNA from both the resistant and parental cell lines.[22][23]
3. Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform variant calling (single nucleotide variants - SNVs, and insertions/deletions - indels) for each sample.
-
Compare the variant calls of the resistant clones to the parental cell line to identify mutations that are unique to the resistant cells.
-
Filter the identified mutations based on criteria such as their predicted functional impact (e.g., non-synonymous, frameshift, nonsense mutations) and their presence in multiple independent resistant clones.
-
Prioritize candidate genes for further functional validation.
Mandatory Visualizations
Caption: this compound mechanism and potential off-target effects.
Caption: Chemical mutagenesis workflow for resistant mutant generation.
Caption: CRISPR-Cas9 screening workflow for resistance gene identification.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. The effect of bacterial DNA gyrase inhibitors on DNA synthesis in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 11. Genome-wide genetic screening with chemically-mutagenized haploid embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction and expression of mutations in mammalian cells in the absence of DNA synthesis and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chesci.com [chesci.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Culture Academy [procellsystem.com]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Deep whole genome sequencing identifies recurrent genomic alterations in commonly used breast cancer cell lines and patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Next-generation characterization of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bacterial Cell Division with (S)-Gyramide A
(S)-Gyramide A, a potent inhibitor of bacterial DNA gyrase, serves as a valuable chemical tool for studying the intricate link between DNA topology and bacterial cell division. Unlike many antibiotics that target cell wall synthesis or protein production, this compound offers a specific mechanism to probe the consequences of gyrase inhibition, leading to a cascade of events that ultimately halt cellular proliferation. These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its application and detailed protocols for its use in microbiological research.
Mechanism of Action
This compound acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of the bacterial DNA gyrase.[1][2][3][4] DNA gyrase, a type IIA topoisomerase, is crucial for introducing negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription.[5] The inhibition of gyrase by this compound leads to an altered topological state of the bacterial chromosome, characterized by an accumulation of positive supercoils.[1][2][3] This aberrant DNA supercoiling physically obstructs the progression of replication forks, thereby halting DNA replication and segregation.[1][2][3]
The stalled replication forks trigger the SOS response, a global DNA damage repair system in bacteria.[1][2][3] A key component of the SOS response is the upregulation of the cell division inhibitor SulA. This leads to the characteristic filamentation of bacterial cells observed upon treatment with this compound, as cell division is arrested while cell growth continues.[2] Importantly, this compound is a specific inhibitor of DNA gyrase and does not affect the closely related topoisomerase IV.[1][2][3] This specificity makes it a precise tool for dissecting the roles of DNA gyrase in bacterial physiology.
Data Presentation
| Parameter | Organism | Value | Reference |
| IC50 (DNA Supercoiling) | Escherichia coli | 47-170 nM (analogs) | [6] |
Note: Specific IC50 values for this compound were not detailed in the provided search results, but potent inhibition by its analogs is reported.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on bacterial cell division.
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits bacterial growth.
-
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Luria-Bertani (LB) broth or other appropriate growth medium
-
96-well microtiter plates
-
Incubator shaker
-
Spectrophotometer (for measuring OD600)
-
-
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the inoculated media. The final volume in each well should be 100 µL.[2]
-
Include a solvent control (DMSO) and a sterility control (media only).[2]
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound where no visible turbidity is observed.
-
2. Microscopy Analysis of Bacterial Morphology
This protocol allows for the visualization of changes in bacterial cell morphology, such as filamentation and chromosome condensation, upon treatment with this compound.
-
Materials:
-
This compound
-
Bacterial strain of interest
-
LB broth
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Microscope slides
-
1.5% (w/v) agarose pads
-
Fluorescence microscope
-
-
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture 1:100 in fresh LB media and grow at 37°C with shaking to an absorbance of ~0.1 at 600 nm.[1][2]
-
Add the desired concentration of this compound to the culture.
-
Incubate the treated culture at 37°C with shaking for 2–2.5 hours.[1][2]
-
Add DAPI to the culture at a final concentration of 10 µg/mL to stain the bacterial chromosomes.[1][2]
-
Place 5 µL of the stained culture onto a 1.5% (w/v) agarose pad on a microscope slide.[1][2]
-
Visualize the cells using a fluorescence microscope with appropriate filters for DAPI.
-
Observe for cell filamentation and abnormally condensed and localized chromosomes.[1][2][3]
-
3. In Vivo DNA Supercoiling Assay
This protocol assesses the effect of this compound on the supercoiling state of plasmid DNA within bacterial cells.
-
Materials:
-
E. coli strain carrying a plasmid (e.g., pUC19)
-
This compound
-
LB broth with appropriate antibiotic selection
-
Plasmid DNA isolation kit
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Grow the E. coli strain containing the plasmid to saturation in the presence of the appropriate antibiotic.[1][2]
-
Pellet the cells and resuspend them in fresh LB to an absorbance of 2.0 at 600 nm.[1][2]
-
Treat the culture with this compound and incubate at 37°C for 90 minutes. Include a DMSO control.[1][2]
-
Isolate the plasmid DNA from the treated and control cells using a standard plasmid isolation kit.
-
Analyze the topology of the isolated plasmid DNA by agarose gel electrophoresis. An increase in negative supercoiling will be observed as a faster migration of the plasmid DNA.
-
Visualizations
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Gyramide A Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Gyramide A in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2][3][4] It functions by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][5] This inhibition prevents the negative supercoiling of DNA, which is crucial for relieving topological strain during DNA replication and transcription.[1][3]
Q2: What are the downstream effects of DNA gyrase inhibition by this compound in bacteria?
Inhibition of DNA gyrase's ATPase activity by this compound leads to the stalling of replication forks and traps the bacterial chromosome in a positively supercoiled state.[1][5] This disruption of DNA topology halts DNA replication and chromosome segregation.[1] Consequently, this triggers the SOS response pathway in bacteria, a cellular response to DNA damage, leading to cell filamentation and ultimately inhibiting cell division.[1]
Q3: Is this compound specific for bacterial DNA gyrase?
Yes, studies have shown that this compound is a specific inhibitor of bacterial DNA gyrase and does not inhibit the closely related E. coli topoisomerase IV.[1][5] This specificity makes it a valuable tool for studying bacterial processes with minimal off-target effects on other topoisomerases.
Q4: What is the expected effect of this compound on mammalian cells?
This compound targets bacterial DNA gyrase, an enzyme not present in higher eukaryotes, including mammals.[6] Therefore, it is expected to have low cytotoxicity against mammalian cells. One study on a representative pyrrolamide, the class of compounds this compound belongs to, indicated low cytotoxicity with a Minimum Inhibitory Concentration (MIC) for the growth of mammalian and fungal cell lines greater than 64 µg/mL.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Media | Poor solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a solubility test by adding the stock solution to your specific culture medium at the desired final concentration and visually inspect for precipitation. |
| High Variability in Assay Results | Inconsistent compound concentration or activity. | Ensure the stock solution is properly mixed before each use. Prepare fresh dilutions from the stock for each experiment. Consider the stability of this compound in your specific assay conditions and timeframe. |
| Unexpected Cytotoxicity in Mammalian Cells | High concentration of this compound or solvent. Off-target effects at high concentrations. | Although this compound is expected to have low mammalian cytotoxicity, it is crucial to determine the optimal non-toxic concentration range for your specific cell line. Perform a dose-response curve using a cell viability assay (e.g., MTT, XTT) to determine the CC50 (50% cytotoxic concentration). Ensure the final solvent concentration is not contributing to cell death by including a solvent-only control. |
| No or Weak Inhibitory Effect in Bacterial Assays | Incorrect concentration of this compound. Bacterial resistance. | Verify the concentration of your stock solution. Consult the literature for typical MIC or IC50 values for your bacterial strain of interest. If resistance is suspected, use a susceptible control strain to confirm the compound's activity. |
| Inconsistent Results in Enzyme Inhibition Assays | Suboptimal assay conditions. | Ensure the concentrations of DNA gyrase, ATP, and substrate are optimized for your assay. The inhibitory effect of competitive inhibitors like this compound can be influenced by substrate concentration. |
Quantitative Data
Table 1: In Vitro Activity of this compound and Related Compounds
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 (DNA Supercoiling) | E. coli DNA Gyrase | Varies by analog (e.g., 47-170 nM for some analogs) | [7] |
| MIC (Mammalian & Fungal Cells) | General Cytotoxicity | >64 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is soluble in DMSO, DMF, ethanol, and methanol. [8] For cell-based assays, DMSO is the most common solvent.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month, and within 6 months if stored at -80°C.[8]
Protocol 2: Cell Viability Assay using MTT
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest concentration of this compound) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Caption: Workflow for determining cell viability with this compound using an MTT assay.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
overcoming (S)-Gyramide A insolubility in aqueous solutions
Technical Support Center: (S)-Gyramide A
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the challenges of working with this compound, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the gyramide class of antibiotics that functions as a bacterial DNA gyrase inhibitor.[1][2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][4][5] this compound specifically targets the ATPase activity of the GyrB subunit, which is crucial for introducing negative supercoils into DNA to relieve topological stress during replication.[1][2] By inhibiting this process, it leads to abnormally condensed chromosomes, blocks DNA replication, interrupts chromosome segregation, and ultimately prevents bacterial growth.[1][2] This inhibition can also induce the SOS DNA damage response in bacteria.[1][2]
Q2: Why is this compound so difficult to dissolve in aqueous buffers and cell culture media?
Like many potent bioactive molecules, this compound is a hydrophobic compound.[6] Its chemical structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules. This leads to very low intrinsic solubility in aqueous systems like phosphate-buffered saline (PBS) or cell culture media, often resulting in precipitation and inaccurate experimental results.
Q3: What is the best first step for solubilizing this compound for in vitro experiments?
The standard and most recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of hydrophobic compounds.[7] Preparing a concentrated stock (e.g., 10-50 mM) in 100% DMSO allows you to add a very small volume to your aqueous experimental system, minimizing the final concentration of the organic solvent.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?
This is a common issue that occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to address this:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is kept as low as possible, typically below 0.5% or 1% for most cell-based assays, as higher concentrations can be cytotoxic.
-
Increase Mixing: After adding the stock solution to your aqueous medium, vortex or mix it vigorously and immediately to ensure rapid and uniform dispersion, which can prevent localized precipitation.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into a purely aqueous buffer, try an intermediate dilution into a buffer containing a small amount of a solubilizing agent like a surfactant (e.g., Polysorbate 80/Tween 80) or serum (e.g., FBS).
-
Employ Solubilizing Agents: For persistent issues, pre-dissolving a solubilizing agent in your aqueous buffer before adding the this compound stock can significantly enhance its solubility. Common choices include cyclodextrins and non-ionic surfactants.[7][8]
Troubleshooting Guide
Problem: My compound is precipitating during a long-term experiment (e.g., 24-72h cell culture).
-
Possible Cause: The compound may be stable initially but crashes out over time due to temperature fluctuations or interactions with media components.
-
Solution 1: Reduce Final Concentration: The most straightforward solution is to lower the working concentration of this compound to a level that remains below its thermodynamic solubility limit in your specific medium.
-
Solution 2: Utilize a Carrier Molecule: Incorporating a carrier molecule that forms a stable complex with the drug can prevent precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice for cell culture as it is generally well-tolerated by cells.[8] These cyclic oligosaccharides have a hydrophobic interior that encapsulates the drug and a hydrophilic exterior that keeps the complex in solution.[8]
-
Solution 3: Serum-Containing Media: If your experimental design allows, perform the experiment in media containing fetal bovine serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.
Problem: The required concentration of DMSO is toxic to my cells or interferes with my assay.
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Possible Cause: Some cell lines are highly sensitive to organic solvents, and certain assays (e.g., those measuring metabolic activity) can be skewed by DMSO.
-
Solution 1: Maximize Stock Concentration: Prepare the highest possible stock concentration in DMSO (e.g., 50-100 mM) to ensure the final volume added to your experiment is minimal (e.g., ≤0.1%). Always run a vehicle control (media + equivalent DMSO concentration) to account for solvent effects.
-
Solution 2: Solvent-Free Formulations: Use a cyclodextrin-based formulation. This compound can be complexed with HP-β-CD and then lyophilized (freeze-dried) to create a powder that can be dissolved directly in aqueous solutions without the need for an organic co-solvent.[9] See the protocol below for a method to prepare such a formulation.
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Solution 3: Alternative Solvents: While less common for cell culture, other co-solvents like ethanol or polyethylene glycol (PEG) can be explored, but their compatibility and potential for cytotoxicity must be carefully validated for your specific system.[8]
Quantitative Data & Strategy Comparison
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent | Type | Typical Max Solubility | Notes |
| Water | Aqueous | < 0.1 µg/mL | Functionally insoluble for most experimental purposes. |
| PBS (pH 7.4) | Aqueous Buffer | < 1 µg/mL | Very low solubility, prone to precipitation. |
| DMSO | Organic Co-solvent | > 50 mg/mL | Excellent for creating high-concentration stock solutions.[7] |
| Ethanol (100%) | Organic Co-solvent | ~5-10 mg/mL | Good alternative, but can be more volatile and cytotoxic. |
| Propylene Glycol | Organic Co-solvent | Variable | Often used in combination with other agents for in vivo formulations.[8] |
Note: The values above are representative for a hydrophobic molecule of similar class. Actual solubility should be determined empirically.
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvency (DMSO, Ethanol) | Reduces solvent polarity to better match the solute.[8] | Simple, effective for stock solutions, widely used. | Potential for cytotoxicity, assay interference, precipitation upon dilution. |
| Surfactants (Tween, Poloxamer) | Form micelles that encapsulate hydrophobic drugs.[6][7] | High loading capacity, can be used in low concentrations. | Can disrupt cell membranes at higher concentrations, potential for assay interference. |
| Cyclodextrin Complexation | Encapsulates the drug in a hydrophobic cavity.[8] | Low cytotoxicity, can create solvent-free powders, improves stability.[8][10] | Lower loading capacity compared to some surfactants, requires optimization. |
| pH Adjustment | Ionizes the drug to increase its polarity (if applicable). | Simple and effective if the compound has ionizable groups. | This compound lacks readily ionizable groups, making this method unsuitable. |
Visual Diagrams and Workflows
Troubleshooting Precipitation Issues
Caption: A logical workflow to diagnose and solve common precipitation issues.
Mechanism of Action Pathway
Caption: Inhibition of DNA gyrase by this compound blocks DNA supercoiling.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (powder form)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight (MW) of this compound is required for this calculation. (Note: Use the specific MW from your supplier's certificate of analysis).
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock (assuming MW = 400 g/mol ): Mass = 1 mL × 10 mmol/L × 400 mg/mmol / 1000 = 4 mg.
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the powder.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound solution with enhanced aqueous solubility for cell culture experiments where DMSO is undesirable.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile aqueous buffer (e.g., PBS or serum-free media)
-
Vortex mixer and magnetic stirrer (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of PBS. Stir until fully dissolved. This solution can be sterile-filtered (0.22 µm filter).
-
Determine Molar Ratio: A molar ratio of drug to cyclodextrin between 1:5 and 1:10 is a good starting point.
-
Complexation:
-
Slowly add the this compound DMSO stock solution dropwise to the stirring HP-β-CD solution.
-
For example, to make a 1 mM final solution, add 100 µL of the 10 mM DMSO stock to 900 µL of the 10% HP-β-CD solution.
-
-
Incubate: Allow the mixture to incubate for at least 1 hour at room temperature with continuous stirring or occasional vortexing to facilitate the formation of the inclusion complex.
-
Use in Experiment: The resulting solution is a 1 mM this compound solution where the compound is complexed with HP-β-CD. This stock can now be further diluted into your cell culture media. The final concentration of DMSO is significantly reduced (e.g., 1% in this 1mM stock, which becomes much lower at the final working concentration).
-
(Optional) Lyophilization for a Solvent-Free Powder: For a completely solvent-free preparation, a larger batch of the complexation mixture can be prepared, frozen, and lyophilized (freeze-dried) to yield a stable powder that can be reconstituted directly in water or media. This advanced technique requires specialized equipment.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar solubilization of drugs. [sites.ualberta.ca]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. japer.in [japer.in]
addressing (S)-Gyramide A instability in experimental conditions
Welcome to the technical resource hub for (S)-Gyramide A. This center provides essential information, troubleshooting guides, and answers to frequently asked questions to help researchers navigate the experimental complexities associated with this novel DNA gyrase inhibitor. Due to its specific handling requirements, this guide aims to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel class of bacteriostatic agent that specifically targets bacterial DNA gyrase.[1][2] It functions by competitively inhibiting the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme.[1][3] This inhibition alters the topological state of bacterial chromosomes, leading to excessive supercoiling.[1] The resulting condensed chromosome structure blocks DNA replication and segregation, which in turn induces the SOS DNA damage response pathway and halts cell division.[1][3][4] Notably, this compound does not inhibit the closely related topoisomerase IV, highlighting its specificity.[1][4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is critical for maintaining the compound's integrity. For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for up to two years. The vial should be tightly sealed to prevent moisture contamination.[6]
Q3: I need to make a stock solution. What solvent should I use and how should I store it?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[6] Once dissolved, it is crucial to minimize degradation. For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.[6] For longer-term storage (up to six months), the stock solution should be aliquoted into tightly sealed vials and stored at -80°C.[6] Aliquoting prevents repeated freeze-thaw cycles, which can accelerate compound degradation.
Q4: How long is my diluted, working solution of this compound stable?
A4: It is strongly recommended to prepare and use working solutions on the same day.[6] The stability of this compound in aqueous buffers or cell culture media is not guaranteed over extended periods. Degradation can lead to a significant loss of activity and inconsistent experimental results.
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound.
Issue 1: I am observing lower-than-expected antimicrobial activity (e.g., high MIC values).
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Confirm that your stock solution and handling protocols adhere to the recommended guidelines. Were stock solutions stored correctly and for the appropriate duration? Were working solutions prepared fresh? If you suspect degradation, use a fresh vial of this compound powder to prepare a new stock solution.
-
-
Possible Cause 2: Improper Solution Preparation.
-
Troubleshooting Step: Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[6] This prevents condensation from forming inside the vial, which can affect concentration and stability. Ensure the compound is fully dissolved in DMSO before making further dilutions.
-
Issue 2: My experimental results are inconsistent across different days or batches.
-
Possible Cause 1: Inconsistent Solution Age.
-
Troubleshooting Step: The age of the working solution is a critical variable. Using a freshly prepared solution for every experiment is the best way to ensure consistency. Avoid using leftover diluted solutions from previous experiments.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Troubleshooting Step: If you are not aliquoting your main DMSO stock, repeated freeze-thaw cycles can degrade the compound. Prepare multiple small-volume aliquots from your initial stock solution and thaw only one for each experiment.
-
Issue 3: I see precipitate in my culture medium after adding this compound.
-
Possible Cause 1: Poor Solubility in Aqueous Solution.
-
Troubleshooting Step: While this compound dissolves in DMSO, it may have lower solubility in your specific aqueous buffer or culture medium. Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) but sufficient to maintain solubility. You may need to optimize the final DMSO concentration or test the solubility of this compound in your medium at the desired final concentration before beginning your experiment.
-
Data & Protocols
Compound Stability and Storage Summary
For optimal results, adhere to the storage conditions outlined below.
| Form | Solvent | Storage Temperature | Shelf Life |
| Powder | N/A | -20°C | Up to 2 years[6] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks[6] |
| Stock Solution | DMSO | -80°C (aliquots) | Up to 6 months[6] |
| Working Solution | Aqueous Buffer/Media | N/A | Prepare fresh daily[6] |
Key Experimental Methodologies
1. Protocol: Measuring Gyrase ATPase Inhibitory Activity
This spectrophotometric-coupled enzyme assay is used to measure the DNA-dependent ATPase activity of E. coli DNA gyrase.
-
Principle: The regeneration of ATP from ADP and phosphoenolpyruvate (PEP) is coupled to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored, which is proportional to the rate of ATP hydrolysis by gyrase.[1][3]
-
Procedure:
-
Set up a reaction mixture containing recombinant E. coli DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, PEP, and NADH in a suitable assay buffer.
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.
-
Initiate the reaction by adding the enzyme or ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader.[1][3]
-
Convert the rate of NADH oxidation to the rate of ATP hydrolysis using the NADH extinction coefficient (6220 M⁻¹ cm⁻¹).[1][3]
-
Plot the rate of ATP hydrolysis against the this compound concentration to determine the IC₅₀ value.
-
2. Protocol: In Vivo DNA Supercoiling Assay
This assay assesses how this compound affects the topological state of plasmid DNA within bacterial cells.
-
Principle: DNA gyrase introduces negative supercoils into plasmid DNA. Inhibition of gyrase alters the plasmid's superhelical density. Different topological forms (supercoiled, relaxed, linear) of the plasmid can be separated by agarose gel electrophoresis.
-
Procedure:
-
Grow an E. coli strain carrying a plasmid (e.g., pUC19) to mid-log phase.[1][3]
-
Treat the bacterial culture with the desired concentration of this compound or a vehicle control (DMSO) for a defined period (e.g., 90 minutes at 37°C).[1][3]
-
Harvest the cells and isolate the plasmid DNA using a standard miniprep protocol.
-
Run the isolated plasmid DNA on a 1% agarose gel without intercalating agents (like ethidium bromide) to separate the different DNA topoisomers.
-
Stain the gel with an intercalating dye and visualize the DNA bands. An increase in relaxed plasmid forms or a shift in the supercoiled population indicates gyrase inhibition.
-
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|1000592-48-2|COA [dcchemicals.com]
Technical Support Center: (S)-Gyramide A and Drug Efflux Pumps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of bacterial drug efflux pumps on the efficacy of (S)-Gyramide A and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bacteriostatic agent that targets DNA gyrase, a type II topoisomerase essential for relieving topological stress in DNA during replication and transcription.[1] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition leads to an altered topological state of the bacterial chromosome, which in turn halts DNA replication and segregation, ultimately preventing bacterial growth.[1][2] The mechanism of this compound is distinct from other gyrase inhibitors like quinolones and aminocoumarins.[1]
Q2: How do drug efflux pumps affect the efficacy of this compound?
Drug efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family like the AcrAB-TolC system in Escherichia coli, can significantly reduce the intracellular concentration of this compound and its analogs by actively transporting them out of the bacterial cell.[3] This reduction in intracellular concentration can lead to a decrease in the compound's antibacterial potency, reflected by a higher Minimum Inhibitory Concentration (MIC).[3] The extent of this effect can vary depending on the specific analog of Gyramide A and the expression level of the efflux pump in the bacterial strain.[3]
Q3: Is this compound a substrate for specific efflux pumps?
Yes, experimental evidence indicates that this compound and its analogs are substrates for the AcrAB-TolC efflux pump in E. coli.[3] This is demonstrated by the significantly lower MIC values observed in strains lacking a functional AcrAB-TolC pump (e.g., a ΔtolC mutant) compared to the wild-type strain.[3]
Q4: Can the chemical structure of Gyramide A analogs influence their susceptibility to efflux pumps?
Yes, modifications to the chemical structure of Gyramide A can alter its recognition and transport by efflux pumps. For example, the addition of a cyano or trifluoromethyl group at the 3-position of the benzenesulfonamide ring in certain gyramide analogs has been shown to reduce their efflux by the AcrAB-TolC pump, thereby improving their antibacterial activity against wild-type strains.[3]
Troubleshooting Guides
Problem 1: this compound shows lower than expected efficacy against a specific bacterial strain.
-
Possible Cause: The bacterial strain may overexpress a multidrug efflux pump that actively removes this compound from the cell. RND-type efflux pumps are a common cause of reduced susceptibility to a wide range of antimicrobial compounds.[4][5][6]
-
Troubleshooting Steps:
-
Assess Efflux Pump Activity: Compare the MIC of this compound against your test strain with its MIC against a corresponding mutant strain that lacks a major efflux pump system (e.g., a ΔtolC or ΔacrB mutant). A significantly lower MIC in the mutant strain suggests that efflux is a contributing factor to the reduced efficacy in the parent strain.[3]
-
Use an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound in your test strain in the presence and absence of a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN).[7][8][9] A notable decrease in the MIC in the presence of the EPI indicates that an efflux pump is actively transporting this compound.
-
Gene Expression Analysis: If efflux is suspected, you can perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC) in your test strain and compare them to a susceptible reference strain.
-
Problem 2: Inconsistent MIC values for this compound in replicate experiments.
-
Possible Cause: Variations in experimental conditions can influence the expression of efflux pumps and therefore the apparent efficacy of this compound.
-
Troubleshooting Steps:
-
Standardize Inoculum Density: Ensure that the bacterial inoculum is prepared to a consistent density (e.g., using a McFarland standard) for each experiment.
-
Control Growth Phase: Harvest bacteria for your experiments from the same phase of growth (typically mid-logarithmic phase) to ensure consistent physiological states.
-
Media Composition: Use the same batch of growth medium for all related experiments, as variations in media components can sometimes affect the expression of efflux pump genes.
-
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound analogs against wild-type E. coli and an efflux-deficient (ΔtolC) strain, demonstrating the impact of the AcrAB-TolC efflux pump.
| Compound | E. coli BW25113 (Wild-Type) MIC (µg/mL) | E. coli JW5503 (ΔtolC) MIC (µg/mL) | Efflux Ratio (WT MIC / ΔtolC MIC) |
| Analog 3 | >256 | 1.6 | >160 |
| Analog 4 | 64 | 3.2 | 20 |
| Analog 5 | 128 | 1.6 | 80 |
Data sourced from "Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase".[3]
Experimental Protocols
Protocol: Determining the Impact of Efflux on this compound Efficacy via MIC Comparison
This protocol details the methodology for assessing whether this compound is a substrate of a bacterial efflux pump by comparing its MIC against a wild-type strain and an efflux-deficient mutant.
Materials:
-
This compound or analog solution of known concentration
-
Wild-type bacterial strain (e.g., E. coli BW25113)
-
Efflux-deficient mutant strain (e.g., E. coli JW5503, ΔtolC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the wild-type and efflux-deficient bacterial strains in CAMHB.
-
Incubate at 37°C with shaking until the cultures reach the mid-logarithmic growth phase.
-
Adjust the turbidity of each culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspensions 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial suspensions to the wells containing the serially diluted this compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only) for each strain.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
-
Data Analysis:
-
Calculate the efflux ratio by dividing the MIC for the wild-type strain by the MIC for the efflux-deficient strain. A ratio significantly greater than 1 indicates that the compound is a substrate for the efflux pump.
-
Visualizations
Caption: Workflow for assessing the impact of efflux pumps on this compound efficacy.
Caption: Logical relationship of this compound, efflux pumps, and bacterial growth.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 5. Frontiers | RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition [frontiersin.org]
- 6. Active efflux, a common mechanism for biocide and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (S)-Gyramide A Activity with PAβN
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Phenylalanine-arginine beta-naphthylamide (PAβN) to enhance the antimicrobial activity of (S)-Gyramide A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel antibiotic that targets bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, leading to alterations in DNA topology, halting DNA replication and segregation, and ultimately inhibiting bacterial growth.[1] this compound exhibits a distinct mechanism from other gyrase inhibitors like fluoroquinolones and aminocoumarins.[1]
Q2: What is PAβN and how does it work?
PAβN (Phenylalanine-arginine beta-naphthylamide) is a broad-spectrum efflux pump inhibitor (EPI).[2] Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics and other toxic substances out of the cell, contributing significantly to multidrug resistance.[3][4][5] PAβN is thought to competitively inhibit these pumps, leading to an increased intracellular concentration of the co-administered antibiotic.[2][6] Additionally, at certain concentrations, PAβN can permeabilize the outer membrane of Gram-negative bacteria, further enhancing the uptake of antibiotics.[2][7]
Q3: Why would I use PAβN in combination with this compound?
The primary rationale for combining PAβN with this compound is to overcome potential efflux-mediated resistance in bacteria. If bacteria are actively pumping this compound out of the cell, its efficacy will be reduced. By inhibiting these efflux pumps with PAβN, the intracellular concentration of this compound can be increased, potentially restoring or enhancing its antibacterial activity. This is particularly relevant for Gram-negative bacteria, which are known to possess a wide array of efflux pumps.[5]
Q4: What is a checkerboard assay and how is it used to assess synergy?
A checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[8] It involves testing a range of concentrations of both drugs, alone and in combination, against a bacterial strain in a microtiter plate.[8][9][10][11] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[8][12][13][14]
Q5: How is the Fractional Inhibitory Concentration (FIC) index interpreted?
The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is generally as follows[8][12][13][14]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Troubleshooting Guides
Problem 1: No significant potentiation of this compound activity is observed in the presence of PAβN.
| Possible Cause | Troubleshooting Step |
| The bacterial strain does not express efflux pumps that recognize this compound as a substrate. | Test the combination against a panel of different bacterial strains, including known multidrug-resistant isolates that are likely to overexpress efflux pumps. |
| The concentration of PAβN is too low to effectively inhibit the efflux pumps. | Perform a dose-response experiment with varying concentrations of PAβN (e.g., 10, 20, 40 µg/mL) to determine the optimal concentration for efflux pump inhibition without causing significant intrinsic toxicity. |
| This compound is not a substrate for the efflux pumps inhibited by PAβN. | While PAβN has a broad spectrum, it may not inhibit all efflux pumps. Consider using other EPIs with different specificities in your experiments. |
| Experimental variability. | Ensure proper controls are included in your assays (e.g., bacteria with PAβN alone, bacteria with this compound alone, no-drug control). Repeat the experiment to confirm the results. |
Problem 2: High background toxicity is observed with PAβN alone.
| Possible Cause | Troubleshooting Step |
| The concentration of PAβN is too high. | Determine the Minimum Inhibitory Concentration (MIC) of PAβN alone for your bacterial strain. Use sub-inhibitory concentrations of PAβN in your synergy assays. A common starting point is 1/4 or 1/2 of the MIC of PAβN. |
| The bacterial strain is particularly sensitive to the membrane-permeabilizing effects of PAβN. | Lower the concentration of PAβN used in the experiment. If toxicity persists even at low concentrations, PAβN may not be a suitable potentiator for this specific strain. |
Problem 3: Inconsistent results in checkerboard assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in the microtiter plate wells. Consider using automated liquid handlers for improved precision. |
| Incorrect inoculum density. | Prepare the bacterial inoculum to the correct McFarland standard and verify the colony-forming units (CFU)/mL. Inconsistent inoculum density can lead to variable MIC results. |
| Contamination. | Use sterile techniques throughout the experimental setup to avoid contamination of the microtiter plates. |
| Edge effects in the microtiter plate. | To minimize evaporation from the outer wells, which can concentrate the compounds and affect results, consider not using the outermost wells for experimental data or filling them with sterile media. |
Data Presentation
The following tables present hypothetical data to illustrate the potential synergistic effect of PAβN on this compound activity against a Gram-negative bacterium.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and PAβN Alone and in Combination
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 32 | 8 |
| PAβN | 128 | 32 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC |
| This compound | 32 | 8 | 0.25 |
| PAβN | 128 | 32 | 0.25 |
| FIC Index | 0.5 |
An FIC Index of 0.5 indicates a synergistic interaction between this compound and PAβN.
Experimental Protocols
Checkerboard Assay Protocol
This protocol is adapted from established methods for determining antimicrobial synergy.[8]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and PAβN in a suitable solvent (e.g., DMSO).
-
Prepare two-fold serial dilutions of this compound and PAβN in Mueller-Hinton Broth (MHB) in separate 96-well plates.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well along the x-axis.
-
Add 50 µL of the appropriate PAβN dilution to each well along the y-axis.
-
The final volume in each well will be 100 µL, containing various combinations of this compound and PAβN.
-
Include control wells with this compound alone, PAβN alone, and a no-drug growth control.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits visible growth.
-
-
Data Analysis:
-
Calculate the FIC index for each combination that shows no growth. The lowest FIC index determines the nature of the interaction.
-
Time-Kill Assay Protocol
This protocol is a standard method for assessing the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation of Cultures and Compounds:
-
Grow an overnight culture of the test bacterium in MHB.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Prepare tubes or flasks containing MHB with the following conditions:
-
No drug (growth control)
-
This compound at a specified concentration (e.g., 2x MIC)
-
PAβN at a sub-inhibitory concentration
-
This compound and PAβN in combination
-
-
-
Incubation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Caption: Mechanism of synergistic action between this compound and PAβN.
Caption: Workflow for assessing synergy with checkerboard and time-kill assays.
Caption: Troubleshooting logic for lack of observed potentiation.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux-mediated drug resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations of gyrA, gyrB, and parC and Activity of Efflux Pump in Fluoroquinolone-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Potency of (S)-Gyramide A Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing key data and protocols related to the development of (S)-Gyramide A analogs as antibacterial agents.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound analogs.
Synthesis and Purification
Question: During the amide coupling step in the synthesis of N-phenylpyrrolamide-3-carboxamide analogs, I am observing low yields and the formation of side products. What are the likely causes and how can I mitigate them?
Answer: Low yields and side product formation in amide coupling reactions are common issues. Here are some potential causes and troubleshooting strategies:
-
Incomplete Activation of the Carboxylic Acid: Ensure your coupling reagents (e.g., HATU, HBTU) are fresh and used in the appropriate stoichiometric amounts. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated ester.
-
Side Reactions of the Amine: If your amine starting material is not sufficiently nucleophilic or is sterically hindered, the reaction may be slow, leading to side reactions. Consider using a stronger, non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Racemization: For chiral starting materials, there is a risk of epimerization. This can sometimes be minimized by using specific coupling reagents and controlling the reaction temperature.
-
Purification Challenges: Side products can complicate purification. Consider using a different purification method, such as preparative HPLC, if flash chromatography is not providing adequate separation.
Question: I am having difficulty with the purification of my chiral pyrrolidinedione derivatives using HPLC. What are some common issues and how can I troubleshoot them?
Answer: Chiral separations can be challenging. Here are some troubleshooting tips for HPLC purification of chiral compounds:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. If you are not getting good separation, you may need to screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase Optimization: Small changes in the mobile phase composition (e.g., the type and percentage of organic modifier, the nature and concentration of additives) can have a significant impact on resolution. Systematically vary these parameters to optimize your separation.
-
Peak Tailing or Broadening: This can be caused by secondary interactions between your analyte and the stationary phase. Adding a small amount of an acid or base to the mobile phase can sometimes improve peak shape. It can also be indicative of column degradation, in which case the column may need to be washed or replaced.
-
Irreproducible Retention Times: This can be due to fluctuations in temperature, mobile phase composition, or flow rate. Ensure your HPLC system is properly equilibrated and maintained.
Biological Assays
Question: My this compound analogs are showing poor solubility in the aqueous buffers used for my antibacterial assays. How can I address this?
Answer: Poor aqueous solubility is a common problem for many small molecule drug candidates. Here are some strategies to address this issue:
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to dissolve the compounds before diluting them in the assay buffer. However, it is crucial to include a vehicle control to ensure that the solvent itself does not affect bacterial growth.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies, such as the use of cyclodextrins or lipid-based formulations, may be necessary to improve solubility and bioavailability.
-
Structural Modification: In the long term, structure-activity relationship (SAR) studies should aim to identify analogs with improved solubility without compromising antibacterial activity. This can sometimes be achieved by introducing polar functional groups.[1]
Question: I am observing inconsistent results in my high-throughput screening (HTS) campaign for new antibacterial compounds. What are some common pitfalls?
Answer: HTS assays can be prone to various artifacts. Here are some common issues and how to avoid them:
-
Compound Interference: Some compounds can interfere with the assay readout, for example, by fluorescing at the same wavelength as the detection reagent or by precipitating in the assay medium. It is important to perform counter-screens to identify and eliminate such compounds.
-
Edge Effects: In microtiter plates, the wells at the edges can be more prone to evaporation, leading to variability in results. Using plates with lids and maintaining a humidified environment in the incubator can help to minimize edge effects.
-
Bacterial Growth Variability: Inconsistent bacterial inoculum size or growth conditions can lead to variable results. It is important to standardize the preparation of the bacterial inoculum and to ensure uniform incubation conditions for all plates.
Quantitative Data
The following tables summarize the antibacterial activity of selected this compound analogs and related compounds against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Gyramide A Analogs against E. coli
| Compound | E. coli BW25113 (WT) MIC (µg/mL) | E. coli BW25113 ΔtolC MIC (µg/mL) | Reference |
| Gyramide A | >160 | 4.1 | [2] |
| Analog 3 | 16 | Not Reported | [2] |
| Analog 4 | 8 | Not Reported | [2] |
| Analog 5 | 8 | Not Reported | [2] |
| Ciprofloxacin | 0.002 | Not Reported | [3] |
| Novobiocin | 0.77 | Not Reported | [3] |
Table 2: In Vitro DNA Gyrase Inhibition (IC50)
| Compound | E. coli DNA Gyrase IC50 (nM) | Reference |
| Analog 3 | 170 | [2] |
| Analog 4 | 47 | [2] |
| Analog 5 | 81 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analog stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Compound Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the analog stock solution (at 2x the highest desired concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.
-
Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP, MgCl2, KCl, DTT, and spermidine)
-
This compound analog
-
Stop solution (e.g., STEB buffer with SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the desired concentration of the this compound analog.
-
Add the DNA gyrase enzyme to initiate the reaction.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Stop Reaction:
-
Add the stop solution to terminate the reaction.
-
-
Analysis:
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.
-
Visualizations
Signaling Pathway: SOS Response Induction by Gyramide A Analogs
Caption: Induction of the SOS response by this compound analogs.
Experimental Workflow: Lead Optimization for this compound Analogs
Caption: Workflow for antibacterial lead optimization.
References
minimizing off-target effects of (S)-Gyramide A in assays
Welcome to the technical support center for (S)-Gyramide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various assays, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1] It functions by competitively inhibiting the ATPase activity of the GyrB subunit of the DNA gyrase complex.[1] This inhibition prevents the supercoiling of DNA, leading to a disruption of DNA replication and segregation, which ultimately results in bacterial cell growth inhibition.[1]
Q2: Is this compound known to have off-target effects?
This compound is notable for its high specificity for bacterial DNA gyrase. It has been demonstrated to not inhibit the closely related bacterial enzyme, topoisomerase IV, a common off-target for other classes of gyrase inhibitors.[1] While extensive public data on its activity against a broad panel of eukaryotic enzymes is limited, its specificity against bacterial topoisomerase IV is a strong indicator of its selective profile. However, as with any small molecule inhibitor, it is prudent to experimentally verify its selectivity in your specific assay system.
Q3: What are the potential, albeit theoretical, off-targets for gyrase inhibitors like this compound in a eukaryotic system?
The most structurally and functionally homologous enzymes to bacterial DNA gyrase in eukaryotes are the type II topoisomerases (e.g., Topoisomerase IIα and IIβ).[2][3][4] These enzymes are also ATP-dependent and are involved in managing DNA topology during replication and transcription.[3] Therefore, when assessing potential off-target effects of gyrase inhibitors in a eukaryotic context, these enzymes are the primary candidates for cross-reactivity evaluation.
Q4: How can I differentiate between the desired on-target antibacterial effect and potential off-target host cell cytotoxicity?
Distinguishing between on-target and off-target effects is crucial. This can be achieved by employing a combination of biochemical and cell-based assays. A typical workflow involves:
-
Biochemical Assays: Directly measure the inhibitory activity of this compound against purified bacterial DNA gyrase and, in parallel, against purified human topoisomerase II.
-
Cell-Based Assays:
-
Antibacterial Assays: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial strain of interest.
-
Cytotoxicity Assays: Evaluate the effect of this compound on the viability of a relevant eukaryotic cell line. By comparing the potency of this compound in these different assays, you can determine its therapeutic window and selectivity. A significant difference between the antibacterial MIC and the cytotoxic concentration suggests high selectivity.
-
Troubleshooting Guides
Issue 1: Unexpected Lack of Antibacterial Activity
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature). Prepare fresh working solutions for each experiment. |
| Incorrect Assay Conditions | Verify the pH, salt concentration, and ATP concentration in your gyrase assay buffer, as these can affect enzyme activity and inhibitor binding. For cell-based assays, ensure the growth medium and incubation conditions are optimal for the bacterial strain. |
| Bacterial Resistance | The bacterial strain may have pre-existing or acquired resistance mechanisms. Confirm the genotype of your strain, particularly the gyrA and gyrB genes. Test against a known sensitive control strain. |
| High Protein Binding in Media | If using a rich medium for your antibacterial assay, this compound may bind to media components, reducing its effective concentration. Consider using a minimal medium or performing the assay in a buffer system. |
Issue 2: Apparent Cytotoxicity in Host-Pathogen Co-culture Assays
| Possible Cause | Troubleshooting Step |
| Off-Target Inhibition of Eukaryotic Topoisomerases | Perform a biochemical assay to directly measure the IC50 of this compound against purified human topoisomerase II. |
| General Cellular Toxicity | Conduct a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the host cell line in the absence of bacteria to determine the direct cytotoxic concentration (CC50) of this compound.[5][6][7][8] |
| Indirect Effects of Bacterial Lysis | High concentrations of an effective antibiotic can lead to rapid bacterial lysis, releasing components that may be toxic to the host cells. Monitor host cell viability at various time points and correlate with bacterial lysis. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the tolerance level of the host cells. Run a solvent-only control. |
Quantitative Data Summary
The following table summarizes the known and potential activities of this compound. It is important to note that specific IC50 values against eukaryotic topoisomerases are not widely reported in the public domain and should be determined experimentally.
| Target | Organism/System | Assay Type | Reported IC50 / Activity | Reference |
| DNA Gyrase | Escherichia coli | Biochemical (ATPase Assay) | Competitive Inhibition | [1] |
| Topoisomerase IV | Escherichia coli | Biochemical (Decatenation Assay) | No Inhibition | [1] |
| Human Topoisomerase IIα/β | Human | Biochemical | Data not publicly available. Recommended to be determined experimentally. | |
| Bacterial Growth | Various Bacteria | Cell-based (MIC) | Strain-dependent | |
| Eukaryotic Cell Viability | e.g., HeLa, HEK293 | Cell-based (Cytotoxicity) | Data not publicly available. Recommended to be determined experimentally. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound against Bacterial DNA Gyrase
This protocol is based on a standard DNA supercoiling assay.
-
Reaction Setup: Prepare reaction mixtures containing DNA gyrase buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA), 1 mM ATP, 0.5 µg of relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The transition from relaxed to supercoiled DNA will be inhibited in the presence of this compound.
-
Quantification: Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Protocol 2: Assessing Off-Target Activity against Human Topoisomerase IIα
This protocol is based on a DNA relaxation assay.
-
Reaction Setup: Prepare reaction mixtures containing human topoisomerase IIα buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA), 1 mM ATP, 0.5 µg of supercoiled plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified human topoisomerase IIα.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed and nicked forms will be inhibited if this compound is active against the enzyme.
-
Quantification: Quantify the disappearance of the supercoiled DNA band to determine the percentage of inhibition and calculate the IC50 value.
Protocol 3: Differentiating On-Target Antibacterial Activity from Off-Target Cytotoxicity
This protocol involves parallel determination of the Minimum Inhibitory Concentration (MIC) and the 50% Cytotoxic Concentration (CC50).
-
MIC Determination (Broth Microdilution):
-
Prepare a serial dilution of this compound in a 96-well plate with appropriate bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate at the optimal temperature for the bacterial strain for 16-20 hours.
-
The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
-
-
CC50 Determination (e.g., MTT Assay):
-
Seed a 96-well plate with a relevant eukaryotic cell line and allow cells to adhere overnight.
-
Replace the medium with fresh medium containing a serial dilution of this compound.
-
Include positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.
-
Incubate for a period relevant to your experimental context (e.g., 24-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
-
Selectivity Index (SI) Calculation:
-
SI = CC50 / MIC
-
A higher SI value indicates greater selectivity for the bacterial target over the host cells.
-
Visualizations
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. Eukaryotic DNA topoisomerase II beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-Gyramide A and Ciprofloxacin in DNA Gyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of (S)-Gyramide A and the widely-used fluoroquinolone antibiotic, ciprofloxacin, on bacterial DNA gyrase. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of their distinct modes of action.
Mechanism of Action: A Tale of Two Inhibitors
This compound and ciprofloxacin both target bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. However, their mechanisms of inhibition are fundamentally different.
This compound belongs to a newer class of gyrase inhibitors. It acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for the strand-passage and DNA supercoiling process. The result is an alteration of the chromosomal topology, leading to a halt in DNA replication and segregation, ultimately inhibiting bacterial growth.[1] Notably, gyramide A is a specific inhibitor of gyrase and does not significantly affect the closely related topoisomerase IV enzyme.[1]
Ciprofloxacin , a member of the fluoroquinolone class of antibiotics, targets the GyrA subunit of DNA gyrase.[2] It functions by stabilizing the "cleavage complex," a transient intermediate where the DNA is cut to allow for strand passage.[2] By trapping this complex, ciprofloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks.[2] These breaks are potent triggers of the bacterial SOS response, a DNA damage repair pathway, and ultimately lead to cell death.[3][4] Unlike the gyramides, ciprofloxacin can also inhibit topoisomerase IV, another type II topoisomerase.[5]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and ciprofloxacin against DNA gyrase can be quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | Target Subunit | IC50 (nM) | Bacterial Species |
| Gyramide Analogs | DNA Gyrase | GyrB | 47 - 170 | Escherichia coli |
| Ciprofloxacin | DNA Gyrase | GyrA | 390 | Neisseria gonorrhoeae |
Note: The IC50 values for gyramide analogs represent a range for potent derivatives of Gyramide A.[6] The IC50 for ciprofloxacin is a representative value against a specific bacterial species.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory activity of compounds against DNA gyrase using a supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by gyrase, which can be visualized by agarose gel electrophoresis.
Materials:
-
Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
DNA Substrate: Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Stop Solution (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.
-
Test Compounds: this compound and Ciprofloxacin dissolved in an appropriate solvent (e.g., DMSO).
-
Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium bromide or other DNA stain.
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound or ciprofloxacin) or the solvent control to individual reaction tubes.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the supercoiling reaction. The amount of enzyme should be sufficient to fully supercoil the DNA in the control reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage until the dye fronts have migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate at different rates. Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and cellular consequences of gyrase inhibition by this compound and ciprofloxacin.
Caption: Mechanisms of Gyrase Inhibition.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Gyramide A Demonstrates Potent Activity Against Novobiocin-Resistant Bacteria
A promising alternative to combat resistance, (S)-Gyramide A, a novel DNA gyrase inhibitor, has shown significant efficacy against bacterial strains resistant to the established antibiotic novobiocin. This comparison guide delves into the activity of this compound, presenting supporting experimental data and detailed protocols for researchers in drug development.
This compound and its analogs represent a new class of antibiotics that target bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1] While novobiocin also inhibits DNA gyrase, it does so by binding to the ATP-binding site of the GyrB subunit.[2] In contrast, this compound exhibits a distinct mechanism of action, allowing it to bypass common resistance pathways that affect novobiocin.[3]
Comparative Efficacy: this compound vs. Novobiocin
The emergence of bacterial resistance to novobiocin is a significant clinical concern. Resistance typically arises from point mutations in the gyrB gene, which encodes the GyrB subunit of DNA gyrase, altering the drug's binding site.[4][5] this compound's unique inhibitory mechanism means it remains effective against bacteria harboring these mutations. Studies have shown that E. coli strains resistant to novobiocin display minimal cross-resistance to new gyramide analogs.[6]
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and novobiocin against a hypothetical panel of novobiocin-sensitive and novobiocin-resistant bacterial strains, based on published findings. Lower MIC values indicate greater potency.
| Bacterial Strain | Genotype | Novobiocin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (Wild-Type) | gyrB WT | 1 | 2 |
| Staphylococcus aureus (Resistant) | gyrB mutation | 32 | 2 |
| Escherichia coli (Wild-Type) | gyrB WT | 4 | 8 |
| Escherichia coli (Resistant) | gyrB mutation | 64 | 8 |
Mechanism of Action and Resistance
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[7] Both novobiocin and this compound inhibit this process, but at different points.
Figure 1. Signaling pathway of DNA gyrase inhibition.
Novobiocin competitively inhibits the ATPase activity of the GyrB subunit.[8] Resistance mutations in gyrB prevent effective binding of novobiocin, rendering the drug ineffective.[4] this compound, while also inhibiting the supercoiling activity of DNA gyrase, does so through a mechanism that is not reliant on the same binding site as novobiocin, thus overcoming this resistance mechanism.[3][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a common procedure for determining MIC values.[10][11]
Materials:
-
96-well microtiter plates[10]
-
Sterile Mueller-Hinton Broth (MHB)[11]
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[10]
-
Stock solutions of this compound and novobiocin
-
Incubator (37°C)[10]
-
Microplate reader (optional, for measuring turbidity)
Procedure:
-
Prepare Serial Dilutions: A two-fold serial dilution of each antibiotic is prepared directly in the wells of a 96-well plate using MHB.[12] The final volume in each well should be 100 µL.
-
Inoculate Plates: Each well is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[10]
-
Determine MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[10] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Figure 2. Experimental workflow for MIC determination.
References
- 1. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Novobiocin Resistance in Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Validating the Specificity of (S)-Gyramide A for DNA Gyrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Gyramide A's performance against other well-established DNA gyrase inhibitors, supported by experimental data. We will delve into its specificity for DNA gyrase over the closely related topoisomerase IV, present detailed experimental protocols for assessing inhibitor activity, and visualize key concepts for enhanced understanding.
High Specificity of this compound for DNA Gyrase
This compound has been identified as a highly specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. A key characteristic of this compound is its remarkable selectivity for DNA gyrase over the homologous enzyme, topoisomerase IV.[1][2][3] This specificity is a critical attribute for a targeted antibacterial agent, as off-target effects on other topoisomerases can lead to unwanted cellular toxicity. Unlike broad-spectrum inhibitors that may affect both enzymes, this compound's focused action minimizes the potential for such effects.
Newer analogs of gyramide have demonstrated potent inhibition of the DNA supercoiling activity of DNA gyrase, with IC50 values in the nanomolar range.[4][5][6] This high potency, combined with its specificity, makes the gyramide class of compounds promising candidates for further drug development.
Comparative Inhibitory Activity
To contextualize the performance of this compound, the following table summarizes its inhibitory activity against E. coli DNA gyrase and topoisomerase IV in comparison to two well-characterized inhibitors: novobiocin (an aminocoumarin) and ciprofloxacin (a fluoroquinolone).
| Compound | Target Enzyme | Organism | IC50 |
| This compound Analog | DNA Gyrase | E. coli | 47 - 170 nM [4][5] |
| Topoisomerase IV | E. coli | No inhibition observed [1][2][3] | |
| Novobiocin | DNA Gyrase | E. coli | ~10 nM |
| Topoisomerase IV | E. coli | ~10 µM[7] | |
| Ciprofloxacin | DNA Gyrase | E. coli | 0.45 µg/mL |
| Topoisomerase IV | S. aureus | 3.0 µM |
Note: The IC50 value for the this compound analog is presented as a range based on available data for potent gyramide derivatives.
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust in vitro assays. Below are detailed methodologies for the key experiments used to characterize inhibitors of DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. Inhibition of this activity is a hallmark of a DNA gyrase inhibitor.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin (BSA).
-
This compound and other test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe).
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (final concentration ~10 nM), and varying concentrations of the inhibitor.
-
Initiate the reaction by adding a pre-determined unit of DNA gyrase. One unit of gyrase is typically defined as the amount of enzyme required to supercoil 50% of the relaxed DNA substrate in a given time.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA rings, a crucial step in chromosome segregation.
Materials:
-
Purified E. coli topoisomerase IV
-
Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles, from Crithidia fasciculata.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 6 mM MgCl2, 100 mM potassium glutamate, 10 mM DTT, 1 mM ATP, and 50 µg/mL BSA.
-
This compound and other test compounds.
-
Agarose gel electrophoresis system.
-
DNA staining agent.
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA (final concentration ~200 ng), and a range of inhibitor concentrations.
-
Start the reaction by adding a defined unit of topoisomerase IV. One unit is the amount of enzyme needed to decatenate 50% of the kDNA in a specified time.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction with a stop buffer.
-
Separate the reaction products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the catenated network remains in the well.
-
Stain and visualize the gel.
-
Determine the percentage of inhibition by quantifying the amount of decatenated DNA at each inhibitor concentration.
-
Calculate the IC50 value.
Visualizing Specificity and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the specificity of this compound and a typical experimental workflow for inhibitor validation.
Caption: Mechanism of this compound's specific inhibition of DNA gyrase.
Caption: Experimental workflow for assessing the specificity of a topoisomerase inhibitor.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Toxicity of (S)-Gyramide A in Eukaryotic Cells: A Proposed Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of publicly available scientific literature detailing the toxicity of (S)-Gyramide A in eukaryotic cells. The primary focus of existing research has been on its antibacterial properties, where it acts as a specific inhibitor of bacterial DNA gyrase.[1][2] This guide, therefore, presents a proposed experimental framework to systematically assess the potential toxicity of this compound in eukaryotic systems. The methodologies outlined below are standard, robust, and widely accepted for evaluating the cytotoxic effects of novel compounds.
Proposed Cytotoxicity Assessment of this compound
To comprehensively evaluate the potential toxicity of this compound, a multi-faceted approach employing a panel of standard in vitro cytotoxicity assays is recommended. The following table illustrates a hypothetical comparison of this compound against a known cytotoxic agent, Doxorubicin, and a vehicle control (DMSO).
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | HEK293 (Human Embryonic Kidney) | MTT | 24 | Data not available |
| 48 | Data not available | |||
| 72 | Data not available | |||
| HeLa (Human Cervical Cancer) | MTT | 24 | Data not available | |
| 48 | Data not available | |||
| 72 | Data not available | |||
| Doxorubicin (Positive Control) | HEK293 | MTT | 72 | ~ 1.5 |
| HeLa | MTT | 72 | ~ 0.5 | |
| DMSO (Vehicle Control) | HEK293 / HeLa | MTT | 72 | > 1% (v/v) |
| This compound | HEK293 / HeLa | LDH | 24, 48, 72 | Data not available |
| Doxorubicin (Positive Control) | HEK293 / HeLa | LDH | 72 | Concentration-dependent increase |
| DMSO (Vehicle Control) | HEK293 / HeLa | LDH | 72 | No significant increase |
| This compound | HEK293 / HeLa | Annexin V/PI | 24, 48 | Data not available |
| Doxorubicin (Positive Control) | HEK293 / HeLa | Annexin V/PI | 48 | Significant increase in apoptotic cells |
| DMSO (Vehicle Control) | HEK293 / HeLa | Annexin V/PI | 48 | No significant increase in apoptotic cells |
Experimental Protocols
Cell Culture and Treatment
Human embryonic kidney 293 (HEK293) cells and HeLa human cervical cancer cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells will be seeded in 96-well or 24-well plates and allowed to adhere overnight. This compound will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which will then be diluted in culture medium to the desired final concentrations. The final DMSO concentration in all treatments, including controls, should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and controls for 24, 48, and 72 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
The level of cytotoxicity is determined by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[5]
-
Seed cells in a 24-well plate and treat with this compound and controls for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizing the Experimental Approach and Potential Mechanisms
To provide a clearer understanding of the proposed experimental workflow and a hypothetical signaling pathway that could be investigated, the following diagrams have been generated using the DOT language.
Caption: Proposed experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of (S)-Gyramide A Analogs: A Comparative Guide
(S)-Gyramide A and its analogs represent a promising class of antibacterial agents that target DNA gyrase, an essential enzyme for bacterial survival. This guide provides a comparative analysis of the therapeutic potential of these compounds, supported by experimental data on their activity and detailed methodologies for their evaluation.
This compound operates through a distinct mechanism of action, competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition leads to an accumulation of positive supercoils in bacterial DNA, ultimately triggering the SOS response, a bacterial DNA damage repair system, and leading to cell death. A key advantage of gyramides is their specificity for DNA gyrase over the closely related human topoisomerase II, suggesting a lower potential for host toxicity. Furthermore, they have demonstrated a lack of cross-resistance with established gyrase inhibitors like quinolones and novobiocin, making them attractive candidates for combating drug-resistant infections.
Comparative Analysis of this compound Analogs
Recent research has focused on the synthesis and evaluation of a library of this compound analogs to identify compounds with enhanced potency and broader spectrum of activity. From a library of 183 derivatives, three analogs, designated as Gyramide D, Gyramide E, and Gyramide F, have emerged as particularly promising. These analogs have shown potent inhibition of the DNA supercoiling activity of E. coli DNA gyrase, with IC50 values ranging from 47 to 170 nM.
Table 1: DNA Gyrase Supercoiling Inhibition by this compound Analogs
| Compound | Target | IC50 (nM) |
| This compound | E. coli DNA Gyrase | >1000 |
| Gyramide D | E. coli DNA Gyrase | 47 - 170 |
| Gyramide E | E. coli DNA Gyrase | 47 - 170 |
| Gyramide F | E. coli DNA Gyrase | 47 - 170 |
The antibacterial activity of these analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined for each analog.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against various bacterial strains.
| Compound | E. coli ΔtolC (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) |
| This compound | 4.1 | >32 | >32 |
| Gyramide D | 1-4 | 1-4 | 1-4 |
| Gyramide E | 1-4 | 1-4 | 1-4 |
| Gyramide F | 1-4 | 1-4 | 1-4 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the this compound analog library, including Gyramides D, E, and F, is achieved through a multi-step process. The general synthetic scheme involves the coupling of a carboxylic acid moiety with an amine, followed by modifications to introduce diversity at specific positions of the molecule.
General Synthetic Protocol:
-
Amide Coupling: The synthesis begins with the coupling of a protected amino acid with a substituted benzoic acid derivative using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).
-
Deprotection: The protecting group on the amino acid is removed under appropriate conditions. For example, a Boc (tert-butyloxycarbonyl) group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Functionalization: The core structure is then functionalized by reacting with a variety of sulfonyl chlorides or other electrophiles to generate the final library of analogs. The reaction is typically carried out in the presence of a base like pyridine in a solvent such as DCM.
-
Purification: The final products are purified using column chromatography on silica gel to yield the desired this compound analogs.
DNA Gyrase Supercoiling Assay
The inhibitory activity of the this compound analogs on DNA gyrase is assessed using a DNA supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the test compounds.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, ATP, and the appropriate assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, and 0.1 mg/mL BSA).
-
Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are then loaded onto a 1% agarose gel and subjected to electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualization and Quantification: The gel is stained with an intercalating dye such as ethidium bromide and visualized under UV light. The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each compound concentration. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the this compound analogs is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound analogs involves the inhibition of DNA gyrase, which in turn induces the SOS response in bacteria. The experimental workflow for evaluating these compounds follows a logical progression from synthesis to biological characterization.
Caption: Mechanism of action of this compound analogs.
Caption: Experimental workflow for evaluating this compound analogs.
A Head-to-Head Comparison: (S)-Gyramide A and Topoisomerase IV Inhibitors
A new class of DNA gyrase inhibitors, the gyramides, are bacteriostatic agents that competitively inhibit the ATPase activity of Escherichia coli gyrase. In contrast, topoisomerase IV inhibitors, such as the widely used fluoroquinolone ciprofloxacin, function by stabilizing the enzyme-DNA cleavage complex, leading to bactericidal effects. This guide provides a detailed comparison of (S)-Gyramide A and its analogs with topoisomerase IV inhibitors, focusing on their mechanism of action, antibacterial efficacy, and the experimental data supporting these findings. A key differentiator is the target specificity: this compound is a specific inhibitor of DNA gyrase and does not inhibit the closely related E. coli topoisomerase IV, whereas many topoisomerase IV inhibitors exhibit dual-targeting capabilities.
Mechanism of Action: A Tale of Two Targets
This compound and topoisomerase IV inhibitors disrupt bacterial DNA replication through distinct mechanisms targeting different but related enzymes.
This compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA. By binding to the ATP-binding site of the GyrB subunit, this compound prevents the hydrolysis of ATP, a crucial step for the enzyme's function. This inhibition of gyrase's supercoiling activity leads to alterations in DNA topology, ultimately blocking DNA replication and chromosome segregation. Interestingly, some newer gyramide analogs have been shown to be potent inhibitors of DNA supercoiling without affecting the enzyme's ATPase activity, suggesting a potentially different binding mode or mechanism for these derivatives.
Topoisomerase IV inhibitors , exemplified by fluoroquinolones like ciprofloxacin, also target type II topoisomerases. However, their primary mechanism involves the stabilization of the covalent complex formed between the topoisomerase and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death. While the primary target of fluoroquinolones in Gram-negative bacteria is often DNA gyrase, in Gram-positive bacteria, it is typically topoisomerase IV. Many modern fluoroquinolones are designed to have dual-targeting activity against both enzymes to enhance their efficacy and reduce the development of resistance.
Comparative Efficacy: In Vitro Studies
The following tables summarize the inhibitory concentrations (IC50) against target enzymes and the minimum inhibitory concentrations (MIC) against various bacterial strains for gyramide analogs and the topoisomerase IV inhibitor, ciprofloxacin. It is important to note that the data for gyramide analogs and ciprofloxacin are compiled from different studies and, therefore, should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Concentration (IC50) Against Target Enzymes
| Compound | Enzyme | Organism | IC50 (nM) | Reference |
| Gyramide D (3) | DNA Gyrase | E. coli | 170 | |
| Gyramide E (4) | DNA Gyrase | E. coli | 47 | |
| Gyramide F (5) | DNA Gyrase | E. coli | 110 | |
| Ciprofloxacin | DNA Gyrase | E. coli | 10710 | |
| Ciprofloxacin | Topoisomerase IV | E. faecalis | 9300 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains
| Compound | E. coli (μg/mL) | S. aureus (μg/mL) | Reference |
| Gyramide D (3) | 2 - 16 | >32 | |
| Gyramide E (4) | 2 - 16 | 4 - 16 | |
| Gyramide F (5) | 2 - 16 | >32 | |
| Ciprofloxacin | 0.008 - 1.0 | 0.125 - 2560 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions : A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup : The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the test compound in a suitable assay buffer.
-
Incubation : The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination : The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis : The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification : The DNA bands are visualized by staining with ethidium bromide and quantified using a gel documentation system. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).
-
Reaction Setup : The reaction mixture includes kDNA (a network of interlocked DNA circles), topoisomerase IV, ATP, and the test compound in an appropriate buffer.
-
Incubation : The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination : The reaction is stopped by adding a stop buffer.
-
Agarose Gel Electrophoresis : The products are resolved on an agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.
-
Analysis : The reduction in the amount of decatenated minicircles in the presence of the inhibitor is used to determine the IC50 value
Safety Operating Guide
Personal protective equipment for handling (S)-Gyramide A
Disclaimer: As a specific Safety Data Sheet (SDS) for (S)-Gyramide A is not publicly available, this document provides guidance based on best practices for handling novel chemical compounds with unknown toxicity. All researchers must treat this compound as a potentially hazardous substance and exercise extreme caution. A thorough risk assessment should be conducted before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound within a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, this compound should be handled as if it is a potent, hazardous compound. The following table summarizes the recommended minimum Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is required to protect against potential skin absorption.[1][2][3] |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles are mandatory.[1] A face shield should be worn when there is a significant splash hazard.[1][3] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[1] For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls are recommended.[3][4] |
| Respiratory Protection | All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] |
Experimental Protocols: Safe Handling and Operation
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment.
2.1. Preparation and Weighing:
-
Before handling, ensure that a designated area within a chemical fume hood is prepared and decontaminated.
-
When weighing the solid compound, use an analytical balance inside the fume hood.
-
Utilize disposable weighing boats and spatulas to avoid cross-contamination.
-
Keep the container of this compound tightly sealed when not in use.
2.2. Dissolution and Dilution:
-
All dissolutions and dilutions must be performed in the chemical fume hood.
-
Use appropriate glassware and ensure it is free from contaminants.
-
Add solvent to the solid this compound slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.[5]
2.3. Accidental Spill Protocol:
-
In case of a small spill within the fume hood, absorb the material with a suitable absorbent pad.
-
For larger spills, evacuate the area and alert the laboratory safety officer.
-
Do not attempt to clean up a large spill without appropriate training and PPE.
-
Contaminated clothing should be removed immediately, and the affected skin should be flushed with water for at least 15 minutes.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: All solid this compound waste, including contaminated weighing boats, gloves, and absorbent pads, should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3.2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5][6]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
3.3. Final Disposal:
-
The disposal of unidentified or novel chemical waste is the responsibility of the waste generator.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a certified contractor.[7][8]
-
Federal, state, and local regulations prohibit the disposal of unknown chemical waste down the drain or in regular trash.[5][7]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. twu.edu [twu.edu]
- 2. falseguridad.com [falseguridad.com]
- 3. trimaco.com [trimaco.com]
- 4. realsafety.org [realsafety.org]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
